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  • Product: 2-chloroethyl N-(3-chlorophenyl)carbamate
  • CAS: 587-56-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Comprehensive Structure Elucidation of 2-chloroethyl N-(3-chlorophenyl)carbamate

Abstract This technical guide presents a robust, multi-faceted analytical workflow for the unambiguous structure elucidation of 2-chloroethyl N-(3-chlorophenyl)carbamate. Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a robust, multi-faceted analytical workflow for the unambiguous structure elucidation of 2-chloroethyl N-(3-chlorophenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to provide a foundational understanding of the strategic rationale behind employing a suite of orthogonal analytical techniques. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, we establish a self-validating system for structural confirmation. This guide provides detailed, field-proven protocols, data interpretation frameworks, and the causal logic that underpins each experimental choice, ensuring both technical accuracy and practical applicability.

Introduction and Core Objective

2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) is a molecule belonging to the carbamate class of compounds.[1][2] Carbamates are notable for their wide range of applications, including as pesticides and as key intermediates in pharmaceutical synthesis.[1][3] Given the critical importance of molecular structure to function and safety, its definitive confirmation is a non-negotiable prerequisite for any further research or development.

The hypothesized structure of CEPC contains several key features: a 3-chlorophenyl ring, a secondary carbamate linkage (-NH-C(=O)O-), and a 2-chloroethyl chain. The primary objective of this guide is to detail a comprehensive and logically sound strategy to verify not only the presence of these components but also their precise connectivity.

Key Molecular Properties:

  • Molecular Formula: C₉H₉Cl₂NO₂[4][5]

  • Molecular Weight: 234.08 g/mol [4][5]

  • CAS Number: 587-56-4[5][6]

Caption: Hypothesized structure of 2-chloroethyl N-(3-chlorophenyl)carbamate.

The Logic of Orthogonal Analysis

Our workflow is structured as follows:

  • Mass Spectrometry (MS): Establishes the molecular weight and elemental composition, providing the foundational formula to work from. Fragmentation analysis offers initial clues about substructures.

  • Infrared (IR) Spectroscopy: A rapid and definitive method to confirm the presence of key functional groups (carbamate C=O, N-H, C-O, C-Cl), verifying the major chemical class of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the atomic-level blueprint of the molecule, detailing the chemical environment, count, and connectivity of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This step confirms the precise isomeric arrangement and links the substructures together.

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: The first step is to confirm the molecular mass and, by extension, the elemental formula. Due to the known thermal lability of many carbamates, which can lead to degradation in a hot gas chromatography inlet, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[7][8] Electrospray Ionization (ESI) is an ideal soft ionization technique for this purpose, as it minimizes in-source fragmentation and preserves the molecular ion.

Experimental Protocol: LC-HRMS (ESI+)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Further dilute to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 100 mm x 2.1 mm). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 8 minutes.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ESI mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Perform a targeted MS/MS experiment on the most abundant ion in the molecular ion cluster.

Expected Data & Interpretation

The primary goal is to observe the protonated molecule, [M+H]⁺, and verify its exact mass. The presence of two chlorine atoms will produce a characteristic isotopic pattern.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesPredicted m/zRationale
[M+H]⁺234.0083Monoisotopic mass (C₉H₁₀Cl₂NO₂) + proton
[M+Na]⁺255.9903Adduct with sodium
Isotopic Peak [M+2+H]⁺236.0054Presence of one ³⁷Cl isotope
Isotopic Peak [M+4+H]⁺238.0024Presence of two ³⁷Cl isotopes

Data based on predicted values.[9]

The ratio of the M, M+2, and M+4 peaks should be approximately 100:65:10, which is the distinctive signature for a molecule containing two chlorine atoms. This observation provides strong, trustworthy evidence for the elemental composition.

Fragmentation Analysis (MS/MS): Tandem MS provides insight into the molecule's substructures. A key diagnostic fragmentation for carbamates is the loss of CO₂ (44 Da).[10]

G parent [M+H]⁺ m/z 234.0083 frag1 Loss of CH₂CH₂Cl (-62.98 Da) m/z 171.0238 parent->frag1 Cleavage at ester O frag3 Loss of OCH₂CH₂Cl (-78.97 Da) m/z 155.0313 parent->frag3 Cleavage at N-C(O) frag2 Loss of CO₂ (-44.00 Da) m/z 127.0288 frag1->frag2 Decarboxylation frag4 [3-chloroaniline+H]⁺ m/z 128.0262 frag3->frag4 Rearrangement

Caption: Predicted major fragmentation pathways for CEPC in MS/MS.

Infrared Spectroscopy: Functional Group Verification

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule.[11] For CEPC, we expect to see characteristic absorptions for the N-H bond, the carbamate carbonyl (C=O) group, C-O bonds, and the aromatic ring. This provides authoritative confirmation that the compound belongs to the carbamate class.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solvent-free amount of the purified solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis and subtract it from the sample spectrum.

Expected Data & Interpretation

The IR spectrum should display several key absorption bands that are diagnostic for the proposed structure.

Table 2: Expected Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
~3300MediumN-H StretchConfirms the secondary amine of the carbamate.[12]
~3100-3000Medium-WeakAromatic C-H StretchIndicates the presence of the phenyl ring.
~2960-2850Medium-WeakAliphatic C-H StretchCorresponds to the -CH₂- groups in the ethyl chain.
~1730-1700 Strong C=O Stretch (Carbonyl) Highly characteristic of the carbamate ester group. [11][12]
~1590, ~1480MediumC=C Aromatic Ring StretchFurther evidence for the phenyl ring.
~1220StrongC-O StretchCorresponds to the ester-like C-O bond.[11]
~1100MediumC-N StretchCorresponds to the amine C-N bond.[12]
~780StrongC-H Out-of-plane bendSuggests 1,3- (meta) substitution on the phenyl ring.
~750-650MediumC-Cl StretchIndicates the presence of carbon-chlorine bonds.

The presence of the strong carbonyl stretch around 1710 cm⁻¹ alongside the N-H stretch around 3300 cm⁻¹ is compelling evidence for the carbamate functional group.

NMR Spectroscopy: The Definitive Blueprint

Expertise & Rationale: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy provides the definitive evidence of atomic connectivity. ¹H NMR reveals the number and type of proton environments and their neighboring protons, while ¹³C NMR maps the carbon backbone of the molecule. This combination allows for the unambiguous assembly of the fragments identified by other techniques.[13][14]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use proton decoupling. A longer acquisition time (e.g., 1024 scans) is typically required due to the lower natural abundance of ¹³C.

Expected Data & Interpretation

¹H NMR Spectrum: The proton spectrum should show distinct signals for each unique proton environment.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~7.5-7.04HMultiplet (m)Ar-HProtons on the 3-chlorophenyl ring. The substitution pattern will create a complex splitting pattern.
~6.81HBroad Singlet (br s)N-HThe carbamate proton. Its shift can be concentration-dependent and it may exchange with D₂O.[13]
~4.42HTriplet (t)-O-CH₂ -CH₂ClThese protons are deshielded by the adjacent oxygen atom. They are split into a triplet by the two neighboring protons on the other CH₂ group.
~3.72HTriplet (t)-OCH₂-CH₂ ClThese protons are deshielded by the adjacent chlorine atom. They are split into a triplet by the two neighboring protons on the oxygen-linked CH₂ group.

The observation of two distinct triplets, each integrating to 2H, in the aliphatic region is crucial evidence for the -CH₂-CH₂- connectivity of the chloroethyl group.

¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~153C=OThe carbonyl carbon of the carbamate is highly deshielded.[14]
~138Ar-C (C-N)Aromatic quaternary carbon attached to nitrogen.
~135Ar-C (C-Cl)Aromatic quaternary carbon attached to chlorine.
~130, 124, 120, 118Ar-C (C-H)The four aromatic carbons bearing protons.
~67-O-C H₂-The carbon attached to the ester oxygen is deshielded.
~41-C H₂-ClThe carbon attached to chlorine is also deshielded relative to a standard alkane.

The combination of these ¹H and ¹³C NMR data provides an unassailable map of the molecule's covalent framework.

Data Synthesis and Final Confirmation

The structure of 2-chloroethyl N-(3-chlorophenyl)carbamate is confirmed by the powerful convergence of all orthogonal data points:

  • HRMS confirms the elemental formula C₉H₉Cl₂NO₂ through the exact mass of the molecular ion and the characteristic isotopic pattern of two chlorine atoms.

  • IR Spectroscopy confirms the presence of the key carbamate functional group (N-H and C=O stretches) and other expected bonds (aromatic C-H, C-Cl).

  • ¹H and ¹³C NMR Spectroscopy provide the definitive connectivity, showing the 3-substituted chlorophenyl ring, the carbamate linker, and the 2-chloroethyl group with its characteristic triplet-triplet pattern in the ¹H spectrum.

Each piece of evidence validates the others, creating a self-consistent and trustworthy final assignment. The data collectively and unequivocally support the proposed structure.

Safety and Handling Precautions

As a chlorinated organic compound, 2-chloroethyl N-(3-chlorophenyl)carbamate must be handled with appropriate care.[15] All procedures should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult the SDS), safety goggles, and a flame-resistant lab coat.[5][15]

  • Handling: Avoid inhalation of dust or vapors and prevent skin contact.[16][17]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. Prevent runoff into drains.

  • SDS: Always consult the Safety Data Sheet (SDS) for this specific compound before handling. [5][18] The SDS provides the most comprehensive hazard information, handling procedures, and emergency protocols.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest.
  • Nyquist, R. A. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • da Silva, G., & St-Onge, D. (2017).
  • Jandoval-Jacinto, K., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(15), 5693. [Link]

  • Global Substance Registration System. (n.d.). 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE. gsrs.ncats.nih.gov. [Link]

  • Keith, L. H., et al. (1968). High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of AOAC INTERNATIONAL, 51(5), 1063-1094. [Link]

  • Ecolink, Inc. (2025). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink.com. [Link]

  • Damalas, C. A., & Eleftherohorinos, I. G. (2011). Pesticide exposure, safety issues, and risk assessment indicators. International Journal of Environmental Research and Public Health, 8(5), 1402-1419.
  • Damalas, C. A., & Koutroubas, S. D. (2016). Farmers' exposure to pesticides: toxicity, health effects and risk perceptions. Current Opinion in Environmental Science & Health, 1, 1-6.
  • Damalas, C. A., & Abdollahzadeh, G. (2016). The impact of personal characteristics on farmers' behavior towards pesticide safety: A case study in northern Greece. Journal of the Saudi Society of Agricultural Sciences, 15(2), 169-176.
  • Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(22), 7872-7880.
  • PubChemLite. (n.d.). 2-chloroethyl n-(3-chlorophenyl)carbamate (C9H9Cl2NO2). pubchemlite.acs.org. [Link]

  • Barbero, G., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(38), 14795-14804. [Link]

  • Airgas. (2025). Chlorine - SAFETY DATA SHEET. Airgas.com. [Link]

  • Kaufman, D. D., & Kearney, P. C. (1965). Microbial degradation of isopropyl-N-3-chlorophenylcarbamate and 2-chloroethyl-N-3-chlorophenylcarbamate. Applied Microbiology, 13(3), 443-446.
  • HazComFast. (n.d.). 2-Chloroethyl n-(3-chlorophenyl)carbamate (CAS 587-56-4). HazComFast.com. [Link]

  • Salvatore, R. N., et al. (2001). A Mild and Efficient, Three-Component Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037.
  • Google Patents. (n.d.). Process for the preparation of carbamates.
  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). safety guidelines for chlorine. escerconline.co.in. [Link]

  • Geyer, S. L., & Michejda, C. J. (2000). Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. Journal of Medicinal Chemistry, 43(8), 1619-1627. [Link]

Sources

Exploratory

2-chloroethyl N-(3-chlorophenyl)carbamate as a photosynthesis inhibitor

An In-Depth Technical Guide to 2-chloroethyl N-(3-chlorophenyl)carbamate as a Photosynthesis Inhibitor Introduction 2-chloroethyl N-(3-chlorophenyl)carbamate is a chemical compound belonging to the carbamate class, a gro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-chloroethyl N-(3-chlorophenyl)carbamate as a Photosynthesis Inhibitor

Introduction

2-chloroethyl N-(3-chlorophenyl)carbamate is a chemical compound belonging to the carbamate class, a group widely recognized for its biological activity, including herbicidal properties.[1] Identified by the CAS Number 587-56-4, this molecule possesses a molecular formula of C9H9Cl2NO2 and a molecular weight of 234.08 g/mol .[2][3] While specific data on this particular molecule is limited in public literature, its structural class—phenylcarbamate—firmly places it within a well-studied group of herbicides that primarily function as potent inhibitors of photosynthesis.[4][5]

This guide provides a detailed exploration of the core mechanism by which 2-chloroethyl N-(3-chlorophenyl)carbamate and related phenylcarbamates disrupt photosynthesis. It offers field-proven experimental protocols for evaluating its inhibitory activity and presents a framework for data analysis, designed for researchers and scientists in agrochemical development and plant biology.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for phenylcarbamate herbicides is the disruption of the light-dependent reactions of photosynthesis, specifically by targeting Photosystem II (PSII).[5][6] This multi-protein complex, located in the thylakoid membranes of chloroplasts, is responsible for water photolysis and the initiation of the photosynthetic electron transport chain.

The Cascade of Inhibition:

  • Binding to the D1 Protein: The herbicide molecule translocates to the chloroplast and binds to a specific site on the D1 protein, a core component of the PSII reaction center.[6][7] This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier.

  • Blocking Electron Transport: By competitively inhibiting the binding of plastoquinone, the herbicide effectively blocks the transfer of high-energy electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB) within PSII.[7][8] This interruption halts the linear electron flow towards Photosystem I.

  • Cessation of Energy Production: The blockage of the electron transport chain directly prevents the synthesis of ATP (adenosine triphosphate) and NADPH (nicotinamide adenine dinucleotide phosphate), the essential energy and reducing power required for the Calvin cycle to fix CO2 into sugars.[7]

  • Induction of Oxidative Stress: The inability to dissipate absorbed light energy through electron transport leads to the formation of highly reactive molecules, such as triplet chlorophyll and singlet oxygen.[6][9] These reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, destroying the integrity of cellular membranes.[6][10]

This dual effect—starvation from lack of energy production and rapid cellular damage from oxidative stress—results in the characteristic symptoms of PSII-inhibiting herbicides, such as chlorosis (yellowing) followed by necrosis (tissue death), particularly on leaf margins and tips.[5][6]

Photosynthesis_Inhibition_Pathway cluster_PSII Photosystem II (Thylakoid Membrane) Light Light Energy (Photons) P680 P680 Reaction Center Light->P680 Excites QA QA P680->QA e- ROS Reactive Oxygen Species (ROS) Generation P680->ROS Energy Buildup D1 D1 Protein (QB Binding Site) QA->D1 e- PQ_Pool Plastoquinone Pool D1->PQ_Pool e- (Normal Flow) ET_Block ELECTRON TRANSPORT BLOCKED Inhibitor 2-chloroethyl N-(3-chlorophenyl)carbamate Inhibitor->D1 Binds & Blocks Damage Lipid Peroxidation & Membrane Damage ROS->Damage

Caption: Mechanism of PSII inhibition by 2-chloroethyl N-(3-chlorophenyl)carbamate.

Experimental Evaluation of Photosynthetic Inhibition

Evaluating the inhibitory potential of a compound like 2-chloroethyl N-(3-chlorophenyl)carbamate requires robust and reproducible bioassays. The following protocols provide both a foundational and an advanced method for quantifying effects on photosynthesis.

Protocol 1: Leaf Disc Flotation Assay

This classic bioassay provides a simple, visual, and quantitative measure of net photosynthetic activity by monitoring oxygen production.[11][12] As photosynthesis proceeds, oxygen bubbles accumulate in the intercellular spaces of the leaf discs, increasing their buoyancy and causing them to float. An inhibitor will slow or prevent this process.[11][13]

Causality Behind Experimental Choices:

  • Plant Material: Spinach (Spinacia oleracea) is often used due to its flat leaves, which are easy to cut into uniform discs, and its reliable photosynthetic activity.[11]

  • Bicarbonate Solution: A sodium bicarbonate solution (e.g., 1%) serves as a crucial source of dissolved CO2, ensuring that carbon availability is not a limiting factor for photosynthesis.[14]

  • Vacuum Infiltration: Applying a vacuum removes the air already present in the leaf's spongy mesophyll, allowing the bicarbonate solution to fully infiltrate the tissue. This ensures the discs sink at the start of the experiment.[12]

  • ET50 Metric: Recording the time for 50% of the discs to float (ET50) provides a more robust median data point than timing a single disc, accounting for natural biological variability among the samples.[11][12]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1% (w/v) sodium bicarbonate solution in deionized water.

    • Create a stock solution of 2-chloroethyl N-(3-chlorophenyl)carbamate in a suitable solvent (e.g., acetone or DMSO) and prepare a serial dilution in the 1% bicarbonate solution to achieve the desired test concentrations. Include a solvent-only control.

  • Leaf Disc Preparation:

    • Using a standard hole punch (approx. 4-6 mm diameter), cut at least 10-12 uniform discs from fresh spinach leaves, avoiding major veins.[14]

  • Vacuum Infiltration:

    • Place the leaf discs into a syringe or vacuum flask containing one of the test solutions.

    • Draw back the plunger (if using a syringe) or apply a vacuum to the flask. Air bubbles should be seen escaping from the discs. Hold the vacuum for approximately 30-60 seconds.[12][14]

    • Release the vacuum sharply. The solution will rush into the air spaces, and the discs should sink. Repeat if necessary until all discs have sunk.

  • Experimental Setup:

    • Carefully transfer 10 sunken discs into a beaker or petri dish containing 15-20 mL of the corresponding test solution.

    • Place all beakers under a constant, uniform light source (e.g., a table lamp). Ensure equal light intensity for all samples.[11]

  • Data Collection:

    • Start a timer immediately upon switching on the light.

    • Record the time at which each disc floats to the surface.

    • The primary data point is the ET50: the time required for five out of the ten discs to float.[12]

Protocol 2: Chlorophyll Fluorescence Analysis

For a more direct and sensitive measure of PSII efficiency, Pulse-Amplitude-Modulation (PAM) fluorometry is the gold standard.[15] This non-invasive technique measures the fluorescence emitted by chlorophyll to probe the status of the photosynthetic apparatus.

Causality Behind Experimental Choices:

  • Dark Adaptation: Dark-adapting a leaf for 20-30 minutes ensures that all PSII reaction centers are "open" (i.e., QA is fully oxidized), allowing for the measurement of the maximum quantum efficiency of PSII (Fv/Fm).[15]

  • Fv/Fm (Maximum Quantum Yield): This parameter (calculated as (Fm-Fo)/Fm) is a sensitive indicator of stress or damage to PSII. A healthy plant will have an Fv/Fm ratio of approximately 0.83. A decrease in this value indicates chronic photoinhibition or damage.[10]

  • ∆F/Fm' (Effective Quantum Yield): Measured in the light, this parameter reflects the actual efficiency of PSII under operational light conditions. It provides a real-time measure of the extent of photosynthetic inhibition.[10]

Step-by-Step Methodology:

  • Plant Preparation: Grow test plants (e.g., Arabidopsis thaliana or soybean) to a suitable stage (e.g., 2-3 true leaves).

  • Compound Application: Treat plants with a range of concentrations of 2-chloroethyl N-(3-chlorophenyl)carbamate via foliar spray or root drench. Include a solvent-only control group.

  • Dark Adaptation: After a set incubation period (e.g., 24 or 48 hours), attach leaf clips from a PAM fluorometer to a leaf from each treatment group. Allow the leaf to dark-adapt for at least 20-30 minutes.[15]

  • Measurement of Fv/Fm:

    • The fluorometer will first measure the minimal fluorescence (Fo) with a weak measuring light.

    • A short, intense pulse of saturating light is then applied to transiently close all PSII reaction centers, and the maximal fluorescence (Fm) is measured.

    • The instrument's software calculates Fv/Fm.

  • Measurement of ∆F/Fm':

    • Expose the leaf to a constant, actinic light source to activate photosynthesis.

    • The instrument will measure the steady-state fluorescence (F') and apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fm').

    • The software calculates the effective quantum yield (∆F/Fm').

  • Data Analysis: Compare the Fv/Fm and ∆F/Fm' values across the different treatment concentrations to quantify the dose-dependent inhibitory effect on PSII.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_data Data Acquisition cluster_analysis Analysis p1 Prepare Stock Solution & Serial Dilutions of Inhibitor a1 Apply Inhibitor Concentrations to Plant Material p1->a1 p2 Select & Prepare Plant Material (e.g., Leaf Discs) p2->a1 a2 Incubate Under Controlled Light & Temp. a1->a2 d1 Measure Photosynthetic Output a2->d1 d2 Leaf Flotation Assay: Record ET50 Values d1->d2 Method 1 d3 PAM Fluorometry: Measure Fv/Fm & ΔF/Fm' d1->d3 Method 2 an1 Plot Dose-Response Curve d2->an1 d3->an1 an2 Calculate IC50 / EC50 Value an1->an2

Caption: General experimental workflow for evaluating a photosynthesis inhibitor.

Data Presentation and Analysis

Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate comparison across different concentrations. This allows for the determination of key inhibitory metrics such as the IC50 (the concentration that causes 50% inhibition).

Table 1: Representative Data for Photosynthetic Inhibition by a Phenylcarbamate Herbicide

Concentration (µM)Leaf Disc Flotation (ET50 in minutes)PSII Max. Efficiency (Fv/Fm)% Inhibition of Fv/Fm
0 (Control)12.5 ± 1.30.825 ± 0.010%
118.2 ± 1.90.710 ± 0.0213.9%
535.6 ± 3.10.545 ± 0.0333.9%
10> 60 (No flotation)0.401 ± 0.0451.4%
25> 60 (No flotation)0.215 ± 0.0573.9%
50> 60 (No flotation)0.098 ± 0.0488.1%
Note: Data are hypothetical and for illustrative purposes. Values are presented as mean ± standard deviation.

Analytical Methods for Detection

For researchers studying environmental fate, residue analysis, or pharmacokinetics, quantifying the compound itself is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the detection and quantification of carbamate pesticides.[16][17] These methods offer high sensitivity and selectivity, allowing for the measurement of the compound in complex matrices like soil, water, and plant tissue.[18]

Conclusion

2-chloroethyl N-(3-chlorophenyl)carbamate, by virtue of its chemical class, is a putative inhibitor of photosynthetic electron transport. Its mechanism of action centers on the disruption of Photosystem II by binding to the D1 protein, which not only halts photosynthetic energy production but also triggers severe oxidative damage to the plant cells. The experimental protocols detailed in this guide—the leaf disc flotation assay and chlorophyll fluorescence analysis—provide robust methodologies for quantifying this inhibitory activity. This technical guide serves as a foundational resource for scientists investigating the herbicidal properties of this and related carbamate compounds, enabling rigorous evaluation and furthering the development of novel agrochemicals.

References

  • 2-Chloroethyl n-(3-chlorophenyl)carbamate (CAS 587-56-4) - HazComFast. Available from: [Link]

  • Photosynthesis Inhibitor Investigation. Available from: [Link]

  • Gray, R. A. BEHAVIOR, PERSISTENCE & DEGRADATION OF CARBAMATE AND THIOCARBAMATE HERBICIDES IN THE ENVIRONMENT. Stauffer Chemical Company, Agricultural Research Center. Available from: [Link]

  • Photosynthesis Inhibitor Investigation. Available from: [Link]

  • 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE - Global Substance Registration System. Available from: [Link]

  • Moreland, D. E. (1999). Biochemical Mechanisms of Action of Herbicides and the Impact of Biotechnology on the Development of Herbicides. Journal of Pesticide Science, 24(3), 299-308. Available from: [Link]

  • 2-Chloroethyl carbamate | C3H6ClNO2 - PubChem. National Institutes of Health. Available from: [Link]

  • 2-chloroethyl n-(3-chlorophenyl)carbamate (C9H9Cl2NO2) - PubChemLite. Available from: [Link]

  • A New Method for Detecting Photosynthesis Inhibitors. Weed Science, Cambridge Core. Available from: [Link]

  • Investigating Photosynthesis – Biology Laboratory Manual. Available from: [Link]

  • CPPC data sheet - Compendium of Pesticide Common Names. Available from: [Link]

  • Photosystem II Inhibitors | Herbicide Symptoms - University of California Agriculture and Natural Resources. Available from: [Link]

  • Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Available from: [Link]

  • Jampilek, J. et al. (2018). Photosynthesis-Inhibiting Activity of 1-[(2-Chlorophenyl)carbamoyl]- and 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates. Molecules, 23(8), 2029. Available from: [Link]

  • Effects of Herbicides on Photosynthesis - ResearchGate. Available from: [Link]

  • Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - PASSEL. Available from: [Link]

  • Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394. Available from: [Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography - USGS Publications Warehouse. Available from: [Link]

  • 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control. Available from: [Link]

  • Synthesis and Cytotoxic Activity of N-(2-chloroethyl) - PubMed. Available from: [Link]

  • Simultaneous determination of three carbamate pesticides using vortex-assisted liquid–liquid microextraction combined with HPLC-amperometric detection | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Available from: [Link]

  • Flores, F. et al. (2013). Phytotoxicity of Four Photosystem II Herbicides to Tropical Seagrasses. PLOS One. Available from: [Link]

  • Herbicide Effects on Plant Structure, Physiology, and Biochemistry | 2 - Taylor & Francis eBooks. Available from: [Link]

  • Physiological Effects of Photosystem II-herbicides on the Development of the Photosynthetic Apparatus - PubMed. Available from: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Available from: [Link]

  • Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents - PubMed. Available from: [Link]

  • Synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates - ResearchGate. Available from: [Link]

Sources

Foundational

solubility of 2-chloroethyl N-(3-chlorophenyl)carbamate in organic solvents

Solvation Thermodynamics and Organic Solubility Profiling of 2-Chloroethyl N-(3-chlorophenyl)carbamate Executive Summary The rational selection of organic solvents for the extraction, formulation, and synthesis of carbam...

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Organic Solubility Profiling of 2-Chloroethyl N-(3-chlorophenyl)carbamate

Executive Summary

The rational selection of organic solvents for the extraction, formulation, and synthesis of carbamate derivatives requires a deep understanding of their physicochemical properties. This technical whitepaper provides an in-depth analysis of the solubility profile of 2-chloroethyl N-(3-chlorophenyl)carbamate (CAS: 587-56-4). By examining the thermodynamic causality of its solvation, this guide establishes a predictive framework for its behavior in various organic solvent classes and provides a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Structural Causality

To predict the solubility of 2-chloroethyl N-(3-chlorophenyl)carbamate, we must first deconstruct its molecular architecture (C9H9Cl2NO2, MW: 234.08 g/mol )[1]. The molecule consists of three distinct functional domains that dictate its intermolecular interactions:

  • The Carbamate Core (-NH-COO-): This moiety is highly polar and amphoteric in the context of hydrogen bonding. The secondary amine (-NH-) acts as a potent hydrogen bond donor (HBD), while the carbonyl (C=O) and ether (-O-) oxygens serve as hydrogen bond acceptors (HBA).

  • The Meta-Chlorophenyl Ring: The aromatic ring provides lipophilicity and allows for π−π stacking. Crucially, the meta-substitution of the chlorine atom introduces steric asymmetry. Unlike para-substituted analogs that pack tightly into highly ordered crystal lattices, the meta-chloro group disrupts planar stacking. This structural disruption is the direct cause of the compound's relatively low melting point of 48 °C[1].

  • The 2-Chloroethyl Chain: This aliphatic chain increases the overall dispersion force component ( δd​ ) of the molecule while introducing a localized dipole moment.

Thermodynamic Consequence: According to the ideal solubility equation, a lower melting point exponentially increases mole fraction solubility because the enthalpy of fusion ( ΔHf​ ) is lower. The weak crystal lattice of this compound means less energy is required for solvent molecules to disrupt the solid state, leading to generally high solubility in compatible organic solvents.

Solvation Mechanisms in Organic Solvents

The dissolution of carbamate esters is governed by the minimization of the Gibbs free energy of mixing ( ΔGmix​<0 ). This occurs when the enthalpy of mixing ( ΔHmix​ ) is minimized through favorable solute-solvent interactions[2].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents exhibit the highest solubilization capacity for 2-chloroethyl N-(3-chlorophenyl)carbamate. Solvents like Dimethyl Sulfoxide (DMSO) possess high dielectric constants and act as strong HBAs. The thermodynamic driving force here is the highly exothermic hydrogen bonding between the carbamate's -NH- proton and the sulfoxide oxygen, which easily overcomes the low lattice energy of the compound.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): The compound is moderately to highly soluble in these solvents[2]. The primary mechanism is strong dipole-dipole interactions between the solvent and the 2-chloroethyl/chlorophenyl dipoles, supplemented by London dispersion forces.

  • Protic Solvents (e.g., Methanol, Ethanol): While alcohols can act as both HBDs and HBAs, their self-association (solvent-solvent hydrogen bonding) creates a high energy penalty for cavity formation. Consequently, solubility is moderate compared to polar aprotics.

  • Non-Polar Aliphatic Solvents (e.g., Hexane): The compound is poorly soluble in non-polar hydrocarbon solvents[2]. Aliphatics cannot participate in hydrogen bonding or strong dipole interactions, meaning the energy released by solute-solvent dispersion forces is insufficient to overcome the lattice energy.

Solvation A Crystal Lattice (CAS: 587-56-4) B Solvent Cavity Formation A->B Endothermic (ΔH > 0) C Intermolecular H-Bonding B->C Dipole/HBA Interactions D Thermodynamic Equilibrium C->D Exothermic (ΔG < 0)

Thermodynamic pathway of carbamate solvation in polar aprotic solvents.

Quantitative Solubility Data

The following table synthesizes the estimated solubility profile of 2-chloroethyl N-(3-chlorophenyl)carbamate based on its structural thermodynamics and the established behavior of structurally analogous carbamate esters[2].

Table 1: Estimated Solubility Profile at 25 °C

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Strong H-bond acceptance (HBA), dipole-dipole
Polar Aprotic Acetone20.7> 100 HBA, favorable dispersion forces
Halogenated Dichloromethane (DCM)8.950 - 100 Strong dipole-dipole, London dispersion
Polar Protic Methanol32.720 - 50 Amphoteric H-bonding, moderate cavity penalty
Aromatic Toluene2.410 - 30 π−π stacking, induced dipole interactions
Aliphatic n-Hexane1.9< 1.0 Weak dispersion, lack of H-bonding
Aqueous Water80.1< 0.1 High cavity formation energy, hydrophobic effect

Self-Validating Experimental Protocol: Isothermal Shake-Flask Methodology

To empirically determine the exact solubility of 2-chloroethyl N-(3-chlorophenyl)carbamate for pharmaceutical or agrochemical formulation, the isothermal shake-flask method is the gold standard.

Expert Insight: A common pitfall in carbamate solubility testing is the failure to account for chemical degradation. Carbamates are susceptible to hydrolysis, yielding the parent alcohol, 3-chloroaniline, and carbon dioxide[2],[3]. Therefore, the analytical method must be stability-indicating (e.g., HPLC-UV) to differentiate the intact compound from degradation products.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess of solid 2-chloroethyl N-(3-chlorophenyl)carbamate (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial. Causality: Amber glass prevents UV-induced photo-degradation, and a tight seal prevents the evaporation of volatile solvents (like DCM or Acetone), which would artificially inflate the concentration reading.

  • Isothermal Equilibration: Place the vials in an orbital shaker water bath set to exactly 25.0 ± 0.1 °C and agitate at 150 rpm. Causality: Solubility is highly temperature-dependent. Air incubators suffer from thermal gradients; a water bath ensures strict isothermal conditions.

  • Kinetic Validation (The Self-Validating Step): Sample the suspension at 24 hours and 48 hours. If the concentration difference between the two time points is < 2%, thermodynamic equilibrium is validated. If > 2%, agitation must continue.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic 2-chloroethyl and chlorophenyl groups can non-specifically adsorb onto PTFE or nylon filter membranes, leading to a false-low solubility reading.

  • HPLC-UV Quantification: Dilute the supernatant immediately with the mobile phase and analyze via HPLC-UV (λ ≈ 240 nm). Ensure the chromatogram is checked for the presence of 3-chloroaniline, which would indicate solvent-induced degradation during the 48-hour equilibration[3].

  • Solid-State Verification: Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transitions or form solvates. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original crystal lattice.

Workflow S1 1. Solid Addition Excess Solute S2 2. Isothermal Agitation 25°C ± 0.1°C S1->S2 S3 3. Kinetic Validation Sample at 24h & 48h S2->S3 S4 4. Phase Separation Centrifugation S3->S4 ΔC < 2% S5 5. HPLC-UV Analysis Quantification S4->S5 Supernatant S6 6. Solid State Check XRPD Analysis S4->S6 Residual Solid

Self-validating isothermal shake-flask methodology for organic solubility.

References

  • Title: 2-chloroethyl N-(3-chlorophenyl)
  • Title: Carbamate pesticides: a general introduction (EHC 64, 1986)
  • Title: 2-CHLOROETHYL N-(3-CHLOROPHENYL)

Sources

Exploratory

2-chloroethyl N-(3-chlorophenyl)carbamate CAS number 587-56-4

An In-Depth Technical Guide on 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC) Abstract As a Senior Application Scientist in agrochemical development, I have designed this whitepaper to provide a comprehensive, mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC)

Abstract As a Senior Application Scientist in agrochemical development, I have designed this whitepaper to provide a comprehensive, mechanistically grounded overview of 2-chloroethyl N-(3-chlorophenyl)carbamate (CAS 587-56-4). Commonly referred to as CEPC, this compound is a highly specialized carbanilate herbicide. This guide synthesizes its physicochemical properties, synthetic pathways, mechanism of action, and environmental fate, concluding with self-validating experimental protocols for both its synthesis and biological evaluation.

Chemical Identity and Physicochemical Profiling

2-Chloroethyl N-(3-chlorophenyl)carbamate is a synthetic organic compound belonging to the phenylcarbamate class of herbicides[1]. Approved by the Weed Science Society of America (WSSA) under the common name CEPC, it shares structural and functional homologies with other carbanilates like chlorpropham and propham[1].

To effectively formulate and utilize CEPC, researchers must understand its baseline physical properties. The presence of the chloroethyl and chlorophenyl groups imparts specific lipophilicity and stability characteristics, which dictate its behavior in both biological systems and soil matrices.

Table 1: Quantitative Physicochemical Data of CEPC

PropertyValueReference
Common Name CEPC[1]
CAS Registry Number 587-56-4[2]
Molecular Formula C9H9Cl2NO2[2]
Molecular Weight 234.08 g/mol [2]
Melting Point 48 °C[3]
Boiling Point (Predicted) 283.9 ± 25.0 °C[3]
Density (Predicted) 1.387 ± 0.06 g/cm³[3]
Herbicide Classification HRAC Group K2 / WSSA Group 23

Mechanism of Action (MoA): Microtubule Assembly Inhibition

CEPC is classified as a mitosis inhibitor. Specifically, it falls under the HRAC Group K2 (WSSA Group 23), which are characterized by their ability to inhibit microtubule assembly.

Causality of Action: In actively dividing plant meristems, tubulin heterodimers (alpha and beta) must polymerize to form the mitotic spindle. CEPC penetrates the plant cell and binds to these tubulin dimers. This binding sterically hinders the addition of new dimers to the growing microtubule plus-end. Consequently, the cell cycle is arrested in prometaphase. Without a functional mitotic spindle, chromosomes cannot align or segregate, leading to the formation of polyploid, malformed cells, rapid tissue necrosis, and ultimately, plant death.

MoA CEPC CEPC (CAS 587-56-4) Uptake Root/Shoot Absorption CEPC->Uptake Tubulin Tubulin Heterodimer Binding Uptake->Tubulin Microtubule Microtubule Assembly Inhibition Tubulin->Microtubule Mitosis Mitotic Arrest (Prometaphase) Microtubule->Mitosis Death Weed Necrosis & Death Mitosis->Death

Fig 1: CEPC Mechanism of Action via Microtubule Inhibition.

Environmental Fate and Metabolism

Understanding the degradation of CEPC is critical for environmental safety and crop rotation planning. Carbamate esters are generally unstable under highly alkaline conditions, but in typical agricultural soils, their primary route of degradation is microbially mediated hydrolysis[4].

Metabolic Causality: Soil microorganisms (such as Pseudomonas spp.) secrete esterases that cleave the carbamate linkage. This hydrolysis yields 3-chloroaniline, carbon dioxide, and 2-chloroethanol[4]. The 3-chloroaniline intermediate is subsequently subjected to aryl oxidation, forming 3-chlorocatechol, which undergoes ring cleavage and final mineralization into inorganic chlorides, water, and CO2.

Degradation CEPC CEPC Herbicide Hydrolysis Ester Linkage Hydrolysis CEPC->Hydrolysis Intermediates 3-Chloroaniline + CO2 Hydrolysis->Intermediates Oxidation Aryl Oxidation Intermediates->Oxidation Catechol 3-Chlorocatechol Oxidation->Catechol Cleavage Ring Cleavage & Mineralization Catechol->Cleavage

Fig 2: Environmental Degradation Pathway of CEPC in Soil.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm success before proceeding.

Protocol 1: Laboratory-Scale Synthesis of CEPC

Historically, carbamates were synthesized using highly toxic phosgene. However, an optimized, safer route involves the Hofmann-type rearrangement of 3-chlorobenzamide using chlorine and a weak base in the presence of 2-chloroethanol[5].

Rationale for Reagent Selection: We utilize sodium carbonate (soda ash) rather than sodium hydroxide. Strong alkalis promote undesirable side reactions, such as the rapid hydrolysis of the newly formed carbamate or the dehydrochlorination of 2-chloroethanol. A weak base like sodium carbonate efficiently neutralizes the HCl byproduct without degrading the target molecule, ensuring high yields (up to 89%)[5].

Step-by-Step Methodology:

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, gas dispersion tube, and reflux condenser, add 0.1 moles of 3-chlorobenzamide and 150 mL of 2-chloroethanol.

  • Base Addition: Add 0.25 moles of anhydrous sodium carbonate (soda ash) to the suspension[5].

  • Chlorination: Cool the reaction mixture to 10 °C using an ice bath. Slowly bubble 0.11 moles of chlorine gas through the dispersion tube over 45 minutes. Causality: Controlling the temperature prevents the exothermic runaway of the chlorination step.

  • Rearrangement: Gradually heat the mixture to 60 °C and maintain for 2 hours. The intermediate N-chloro amide rearranges to an isocyanate, which is immediately trapped by the 2-chloroethanol solvent to form CEPC.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 500 mL of ice water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from a hexane/ethyl acetate mixture.

  • Self-Validation Checkpoint: Perform Melting Point analysis (target: 48 °C)[3] and LC-MS. The mass spectrum must show the characteristic isotopic pattern for two chlorine atoms at m/z 234.

Protocol 2: In Vitro Tubulin Polymerization Assay

To validate the biological efficacy of the synthesized CEPC, we measure its ability to inhibit microtubule assembly in vitro.

Rationale for Detection Method: As tubulin heterodimers polymerize into microtubules, the solution's light scattering increases. By monitoring optical density (turbidity) at 340 nm, we can generate a real-time kinetic curve of assembly. We use 340 nm specifically to avoid absorbance overlap with the aromatic rings of CEPC.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Protein Thawing: Rapidly thaw purified plant tubulin (or bovine brain tubulin as a proxy) and dilute to 3 mg/mL in the PEM-GTP buffer. Keep on ice to prevent premature polymerization.

  • Compound Dosing: Prepare a 10 mM stock of CEPC in DMSO. Create a dilution series (0.1 µM to 100 µM). Add 2 µL of each concentration to a 96-well half-area UV-transparent plate. Causality: DMSO final concentration must not exceed 1% to prevent solvent-induced protein denaturation.

  • Initiation: Transfer 98 µL of the tubulin solution to the wells. Immediately place the plate into a microplate reader pre-heated to 37 °C.

  • Kinetic Reading: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Self-Validation Checkpoint: The vehicle control (1% DMSO) must show a classic sigmoidal polymerization curve (nucleation lag phase, rapid growth phase, steady-state plateau). Active CEPC will cause a dose-dependent depression of the plateau and a lengthening of the lag phase. Calculate the IC50 based on the steady-state absorbance values.

References

  • HazComFast. "2-Chloroethyl n-(3-chlorophenyl)carbamate (CAS 587-56-4) - HazComFast: Overview.
  • ChemicalBook. "2-chloroethyl N-(3-chlorophenyl)carbamate CAS#: 587-56-4.
  • BCPC Pesticide Compendium. "CEPC data sheet.
  • Google Patents. "US2860166A - N-chloro chlorobenzamide.
  • ASACIM. "Classification of herbicides according to chemical family for weed resistance management strategies.
  • INCHEM. "Carbamate pesticides: a general introduction (EHC 64, 1986).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloroethyl N-(3-chlorophenyl)carbamate in Soil Matrices

Executive Summary The quantification of halogenated carbamates in environmental matrices presents unique analytical challenges due to their thermolability and susceptibility to hydrolysis. This application note details a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of halogenated carbamates in environmental matrices presents unique analytical challenges due to their thermolability and susceptibility to hydrolysis. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the extraction and quantification of 2-chloroethyl N-(3-chlorophenyl)carbamate (CAS: 587-56-4) from complex soil matrices. By coupling an acidified QuEChERS extraction strategy with reverse-phase HPLC-DAD (or LC-MS/MS), this method circumvents the thermal degradation issues inherent to Gas Chromatography, ensuring high recovery, minimal matrix interference, and strict analytical reproducibility.

Mechanistic Context & Analytical Rationale

Chemical Profile & Stability

2-Chloroethyl N-(3-chlorophenyl)carbamate is a halogenated structural analog of the widely utilized herbicide chlorpropham. The molecule consists of a carbamate core flanked by a 3-chlorophenyl ring and a 2-chloroethyl chain[1]. The primary analytical challenge lies in the carbamate linkage, which is highly susceptible to base-catalyzed hydrolysis and thermal breakdown.

Why HPLC over GC?

Gas chromatography (GC) is frequently unsuitable for intact carbamate analysis. The high temperatures in GC injection ports induce thermal cleavage of the carbamate bond, yielding respective anilines and requiring complex, time-consuming derivatization steps. Consequently, HPLC has become the authoritative standard for multi-residue carbamate quantification, preserving the structural integrity of the analyte during separation ()[2].

The Causality of the Extraction Strategy

Soil is a highly heterogeneous matrix rich in humic acids, fulvic acids, and inorganic salts, which can cause severe chromatographic baseline drift and ion suppression. We employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology adapted for soil ()[3].

  • Hydration: Dry soil pores trap analytes. Pre-hydrating the soil swells the matrix, allowing the extraction solvent to penetrate deeply.

  • Acidified Acetonitrile: Acetonitrile is chosen over acetone or dichloromethane because it effectively extracts semi-polar carbamates while precipitating large proteins and minimizing lipid co-extraction. Adding 1% acetic acid stabilizes the pH, preventing the base-catalyzed hydrolysis of the 2-chloroethyl chain during the exothermic salting-out phase.

  • d-SPE Sorbent Selection: Primary Secondary Amine (PSA) is critical for soil extracts as it acts as a weak anion exchanger, stripping out interfering humic and organic acids.

Experimental Workflows & Visualizations

QuEChERS Extraction Workflow

QuEChERS_Workflow Step1 Soil Hydration (10g soil + 5mL H2O) Step2 Acidified Extraction (10mL MeCN + 1% HAc) Step1->Step2 Step3 Salting Out (4g MgSO4, 1g NaCl) Step2->Step3 Step4 Centrifugation (4000 rpm, 5 min) Step3->Step4 Step5 d-SPE Cleanup (PSA, C18, MgSO4) Step4->Step5 Step6 Final Filtration (0.22 µm PTFE) Step5->Step6 Step7 HPLC Analysis Step6->Step7

QuEChERS extraction workflow for carbamate recovery from soil matrices.

Self-Validating Protocol Logic

To ensure the protocol is a self-validating system, matrix effects (ME) must be continuously evaluated. Soil compositions vary drastically by geographic region; therefore, the method forces a decision gate: if the matrix effect exceeds ±20%, the system mandates the use of matrix-matched calibration curves to ensure quantitative trustworthiness.

Validation_Logic A System Suitability (RSD < 2%, Tf < 1.5) B Matrix Effect (ME) Assessment A->B C Is ME > ±20%? B->C D Matrix-Matched Calibration C->D Yes E Solvent-Based Calibration C->E No F Sample Quantification D->F E->F

Self-validating logic for matrix effect assessment and calibration.

Step-by-Step Methodologies

Reagents & Materials
  • Target Analyte: 2-chloroethyl N-(3-chlorophenyl)carbamate analytical standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), LC-MS grade Water, Glacial Acetic Acid, Formic Acid.

  • Extraction Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), end-capped C18.

Soil Preparation & QuEChERS Extraction
  • Homogenization: Sieve the soil sample through a 2 mm mesh to remove large debris and ensure uniformity.

  • Hydration: Weigh exactly 10.0 g of the sieved soil into a 50 mL PTFE centrifuge tube. Add 5.0 mL of LC-MS grade water. Vortex for 1 minute and let stand for 15 minutes to swell the soil pores.

  • Extraction: Add 10.0 mL of Acetonitrile containing 1% (v/v) acetic acid. Shake vigorously for 3 minutes using a mechanical Geno/Grinder or horizontal shaker.

  • Salting Out: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Note: The addition of MgSO₄ is highly exothermic. Shake immediately to prevent localized agglomeration of the salts.

  • Phase Separation: Centrifuge the tube at 4,000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 5.0 mL of the upper organic layer (acetonitrile) into a 15 mL d-SPE tube containing 150 mg PSA, 50 mg C18, and 150 mg anhydrous MgSO₄. Vortex for 1 minute.

  • Final Filtration: Centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Chromatographic Separation

HPLC remains the most reliable technique for modern multi-residue target pesticide analysis ()[4]. The use of 0.1% formic acid in the aqueous mobile phase maintains the carbamate in a neutral, un-ionized state, drastically improving peak shape and preventing on-column degradation.

Table 1: HPLC-DAD Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)
0.01.090%10%
2.01.090%10%
10.01.010%90%
13.01.010%90%
13.11.090%10%
18.01.090%10%
  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm particle size).

  • Column Temperature: 30°C (Controlled to prevent thermal stress on the analyte).

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) set at 230 nm (optimal absorbance for the chlorophenyl aromatic ring).

Quantitative Data & System Validation

A robust protocol must prove its own reliability. The following tables summarize the quantitative benchmarks required to validate this assay before analyzing unknown samples.

Table 2: System Suitability and Validation Criteria

ParameterAcceptance CriterionAnalytical Rationale
Injection Precision (RSD, n=6)≤ 2.0%Ensures autosampler mechanics and integration algorithms are consistent.
Peak Tailing Factor (Tf)0.8 – 1.5Confirms the absence of secondary interactions with un-endcapped column silanols.
Resolution (Rs)≥ 2.0Ensures baseline separation of the target carbamate from matrix interferences.
Linearity (R²)≥ 0.995Validates the dynamic range (0.05 - 20 µg/mL) for accurate quantification.

Table 3: Recovery and Matrix Effect Data (Spiked Loam Soil Matrix)

Matrix Effect (ME) is calculated as: [(Slope of matrix-matched curve / Slope of solvent curve) - 1] × 100.

Spike Level (µg/kg)Mean Recovery (%)Precision (RSD %, n=5)Calculated Matrix Effect (%)
10.0 (LOQ level)88.46.2-12.5 (Mild ion suppression)
50.092.14.8-10.2
200.095.33.1-8.7

Interpretation: Because the absolute Matrix Effect is less than 20% across all spike levels, solvent-based calibration curves may be utilized without compromising quantitative integrity. However, for highly organic soils (e.g., peat), matrix-matched calibration is strictly recommended.

References

  • Rao Zhu, Liu Yan, Lu Guo-Hui, et al. "Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry." Asian Journal of Chemistry, 2014.[Link]

  • IntechOpen. "Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables." IntechOpen, 2022.[Link]

  • Soliman et al. "Carbamate pesticide residues analysis of potato tuber samples using high-performance liquid chromatography (HPLC)." Semantic Scholar, 2014.[Link]

  • Google Patents. "US2860166A - N-chloro chlorobenzamide." (Details chemical synthesis and physical properties of 2-chloroethyl N-(3-chlorophenyl)

Sources

Application

gas chromatography-mass spectrometry (GC-MS) for carbamate pesticide analysis

Advanced GC-MS/MS Strategies for Carbamate Pesticide Analysis: Overcoming Thermal Lability in Complex Matrices As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced GC-MS/MS Strategies for Carbamate Pesticide Analysis: Overcoming Thermal Lability in Complex Matrices

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatography-mass spectrometry (GC-MS) analysis of carbamate pesticides. While liquid chromatography (LC) methodologies, such as EPA Method 531.1, have historically been the gold standard due to the thermal instability of these compounds[1], modern GC-MS/MS (Triple Quadrupole) platforms offer superior chromatographic resolution, extensive library matching, and the elimination of LC-based matrix ion suppression[2].

This application note details a self-validating, field-proven protocol that addresses the fundamental physicochemical limitations of carbamates, utilizing buffered QuEChERS extraction coupled with in-port derivatization to ensure robust quantification.

Mechanistic Rationale: The Causality of Experimental Choices

To successfully analyze carbamates via GC-MS, we must engineer solutions around two primary chemical vulnerabilities: pH sensitivity and thermal lability .

The Thermal Degradation Pathway

Carbamate insecticides (e.g., carbofuran, carbaryl, methomyl) feature an N-methylcarbamate ester linkage. When exposed to the high temperatures of a standard GC injection port (typically >200°C), this bond rapidly cleaves, yielding methyl isocyanate and a corresponding phenol or amine[3]. If analyzed natively, the resulting chromatographic peaks are broad, irreproducible, and lack the intact molecular ion necessary for confident identification.

The Solution: Chemical derivatization. By replacing the labile amine proton with a stable functional group, we prevent thermal degradation. This protocol utilizes in-port flash methylation (using reagents like trimethylphenylammonium hydroxide, TMPAH), which alkylates the nitrogen atom instantaneously in the hot injection port, allowing the intact, derivatized molecule to transfer safely to the column[2]. Alternatively, pre-column derivatization with 9-xanthydrol can be employed for specific aqueous matrices[4].

G A Native N-Methylcarbamate (Thermally Labile) B High Temp GC Inlet (>200°C) A->B D Flash Methylation (TMPAH Co-injection) A->D C Thermal Degradation (Phenol + Methyl Isocyanate) B->C E Derivatized Carbamate (Thermally Stable) D->E F Intact Molecular Ion Transmission to MS E->F

Caption: Mechanistic pathway comparing thermal degradation of native carbamates vs. stabilization via derivatization.

The pH Sensitivity of Extraction

Carbamates are highly base-sensitive and will rapidly hydrolyze at a pH > 7[5]. Traditional unbuffered extraction methods often result in catastrophic analyte loss. To counteract this, we employ a Citrate-Buffered QuEChERS approach (based on EN 15662), which strictly maintains the sample extract pH between 5.0 and 5.5, preserving the structural integrity of the carbamates during the isolation phase[6][7].

Self-Validating System Design

Trustworthiness in analytical chemistry is not assumed; it is built into the workflow. This protocol is designed as a self-validating system through the following mechanisms:

  • Isotope-Labeled Internal Standards (ILIS): Deuterated analogs (e.g., Carbofuran-d3) are spiked into the raw homogenate before extraction. This automatically corrects for matrix-induced signal enhancement, extraction losses, and derivatization efficiency variances.

  • Matrix-Matched Calibration: GC-MS analysis of pesticides is notorious for the "matrix-induced chromatographic response enhancement" effect. Calibration curves must be prepared in blank matrix extracts rather than pure solvent to ensure accurate quantification.

Step-by-Step Experimental Protocols

G A Sample Homogenization & Spiking (ILIS) B Citrate-Buffered QuEChERS (Maintains pH < 5.5) A->B C dSPE Cleanup (PSA/C18 to remove matrix) B->C D In-Port Flash Methylation (TMPAH Co-injection) C->D E GC-MS/MS Analysis (EI-MRM Acquisition) D->E F Data Processing & Quantification E->F

Caption: Workflow for the extraction, derivatization, and GC-MS/MS analysis of carbamate pesticides.

Protocol A: Citrate-Buffered QuEChERS Extraction

Note: This protocol is optimized for agricultural and food matrices[7][8].

  • Homogenization: Cryogenically mill the sample to a fine powder to ensure homogeneity. Weigh exactly 10.0 g into a 50 mL PTFE centrifuge tube.

  • Internal Standardization: Spike the sample with 100 µL of a 1 µg/mL ILIS mixture. Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of HPLC-grade acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Buffering & Partitioning: Add a pre-weighed QuEChERS citrate salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate)[7]. Shake aggressively for 1 minute to prevent salt agglomeration.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Cleanup (dSPE): Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO₄[7].

    • Critical Causality Note: PSA is slightly basic. Limit the contact time of the extract with the PSA sorbent to less than 2 minutes to prevent base-catalyzed hydrolysis of the carbamates.

  • Vortex for 30 seconds and centrifuge immediately at 4000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial.

Protocol B: GC-MS/MS Instrumental Parameters & In-Port Derivatization

This method utilizes a programmable autosampler to perform flash methylation[2].

  • Derivatization Reagent: Load a vial of 0.2 M TMPAH in methanol into the autosampler.

  • Injection Sequence: Program the autosampler to draw 1 µL of the sample extract, followed by a 0.5 µL air gap, and then 1 µL of the TMPAH reagent.

  • GC Inlet: Inject the sandwich directly into a splitless inlet held at 250°C. The instantaneous heat vaporizes the solvent and drives the methylation of the carbamate nitrogen.

  • Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (e.g., DB-5MS or equivalent).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min[9].

  • Oven Program: 70°C (hold 1 min), ramp at 10°C/min to 300°C (hold 6 min)[2].

  • MS/MS Parameters: Electron Ionization (EI) source at 250°C, 70 eV. Acquisition in Multiple Reaction Monitoring (MRM) mode.

Data Presentation & Method Performance

To ensure absolute confidence in peak assignment and quantification, at least two MRM transitions (one quantifier, one qualifier) must be monitored per analyte.

Table 1: Representative GC-MS/MS MRM Transitions for Flash-Methylated Carbamates

Compound Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Carbaryl 158 115 130 15, 10
Carbofuran 176 131 145 15, 15
Methomyl 162 88 105 10, 15
Propoxur 166 110 121 15, 10
Carbofuran-d3 (ILIS) 179 134 148 15, 15

(Note: Transitions represent standard EI-MS/MS fragmentation pathways post-methylation[2]. Collision energies should be optimized per instrument).

Table 2: Self-Validation Metrics & Corrective Actions

Validation Parameter Target Acceptance Criteria Corrective Action if Failed
Recovery 70% – 120% Check extraction pH; ensure PSA contact time is strictly < 2 mins.
Precision (RSD) < 15% (n=6) Verify homogenizer efficiency; check stability of the TMPAH reagent.
Limit of Detection (LOD) ≤ 0.01 mg/kg Perform MS source cleaning; re-tune quadrupole transmission.

| Linearity (R²) | > 0.995 | Narrow the calibration range; ensure matrix-matched standards are used. |

Conclusion

The analysis of carbamate pesticides via GC-MS/MS is highly feasible when the chemical vulnerabilities of the analytes are respected. By combining a strictly pH-controlled QuEChERS extraction with automated in-port flash methylation, laboratories can bypass the thermal degradation issues that historically plagued GC analysis of these compounds. This approach yields a high-throughput, self-validating methodology that meets stringent regulatory limits while leveraging the superior selectivity of tandem mass spectrometry.

References

  • EPA Method 531.
  • Source: Thermo Fisher Scientific (scispec.co.th)
  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry Source: ProQuest URL
  • Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol Source: ResearchGate URL
  • New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content Source: Frontiers URL
  • Source: hpst.
  • Source: PMC (nih.gov)
  • Multiresidue pesticide analysis in tomato using GC-MS/MS using modified QuEChERS method Source: Oxford Academic URL
  • Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry Source: MDPI URL
  • Analysis of Pesticide Residues in food by QuEChERS and GCMS Source: Sigma-Aldrich URL

Sources

Method

Application Note: Microbial Degradation of 2-Chloroethyl N-(3-Chlorophenyl)carbamate in a Soil Perfusion System

Scientific Background & Rationale The environmental persistence of phenylcarbamate herbicides is a critical concern in agricultural chemistry and environmental toxicology. While the degradation of standard carbamates lik...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Rationale

The environmental persistence of phenylcarbamate herbicides is a critical concern in agricultural chemistry and environmental toxicology. While the degradation of standard carbamates like chlorpropham (isopropyl N-(3-chlorophenyl)carbamate, CIPC) is well-documented, its structural analog, 2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) , presents unique degradative challenges due to the presence of an additional chlorine atom on the aliphatic ethyl chain[1].

Causality of Experimental Design: Traditional liquid batch cultures often fail to replicate the spatial heterogeneity, aeration gradients, and biofilm-forming conditions of natural soils. To accurately study the microbial degradation of CEPC, this protocol utilizes a Soil Perfusion System [2]. Originally adapted from Lees and Quastel [2], this system continuously recirculates a substrate-enriched fluid through a soil column. This method prevents the toxic shock-loading of microbes, maintains the physical integrity of the soil matrix, and selectively enriches for robust microbial consortia capable of utilizing CEPC as a sole carbon source[3].

A Self-Validating System: To ensure scientific integrity, degradation cannot be confirmed merely by the disappearance of the parent compound, as abiotic adsorption to soil matrices can yield false positives. This protocol is designed as a self-validating system that mandates the stoichiometric tracking of three distinct phases:

  • The enzymatic hydrolysis of CEPC.

  • The transient accumulation and subsequent degradation of the intermediate 3-chloroaniline [1].

  • The irreversible liberation of free chloride ions (Cl⁻) , serving as the terminal marker of aromatic ring cleavage[1].

Mechanistic Pathway of CEPC Degradation

Microbial degradation of CEPC is initiated by carbamate hydrolases produced by specific soil bacteria (e.g., Achromobacter sp. and Arthrobacter sp.). The hydrolysis of the ester linkage yields 3-chloroaniline, 2-chloroethanol, and CO₂. The 3-chloroaniline is subsequently dehalogenated and subjected to oxidative ring cleavage[1],[4].

Pathway CEPC 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC) Enzyme Carbamate Hydrolase (Microbial Consortia) CEPC->Enzyme Aniline 3-Chloroaniline Enzyme->Aniline Hydrolysis Aliphatic 2-Chloroethanol + CO2 Enzyme->Aliphatic Hydrolysis Chloride Free Chloride Ion (Cl-) Aniline->Chloride Dehalogenation Metabolites Ring Cleavage Metabolites Aniline->Metabolites Oxidative Cleavage

Microbial degradation pathway of CEPC highlighting enzymatic hydrolysis and subsequent dehalogenation.

Experimental Protocol: Soil Perfusion & Microbial Isolation

Required Materials & Reagents
  • Apparatus: Glass soil perfusion column (25 cm length, 2.5 cm inner diameter) connected to a 1 L perfusate reservoir via a multichannel peristaltic pump.

  • Matrix: 50 g of freshly sampled, air-dried agricultural soil (sieved to 2 mm).

  • Media: Minimal Salts Medium (MSM) (pH 7.0).

  • Substrate: 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC, CAS: 587-56-4).

  • Analytical Reagents: Bratton-Marshall reagents (0.1% sodium nitrite in 1 M HCl; 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

Step-by-Step Methodology

Phase 1: Soil Perfusion Setup

  • Column Packing: Pack the 50 g of sieved soil loosely into the glass perfusion column. Insert sterile glass wool at both the top and bottom of the soil bed to prevent particulate washout and clogging of the tubing.

  • Perfusate Preparation: Prepare 500 mL of MSM supplemented with 50 mg/L of CEPC. Expert Note: CEPC has low water solubility; dissolve initially in a minimal volume of acetone (≤0.1% final volume) before adding to the MSM.

  • System Activation: Connect the reservoir to the column. Set the peristaltic pump to maintain a continuous percolation rate of 5–10 mL/min. Incubate the entire system at 25°C in the dark to prevent photodecomposition of the carbamate[4].

Phase 2: Kinetic Monitoring & Assays 4. Sampling: Aseptically extract 2 mL aliquots of the perfusate from the reservoir every 48 hours. 5. Intermediate Assay (3-Chloroaniline Detection): Add 0.1 mL of the sodium nitrite solution to 1.0 mL of the perfusate. Incubate for 15 minutes at room temperature to allow diazotization. Add 0.1 mL of the N-(1-naphthyl)ethylenediamine solution. Measure the absorbance of the resulting azo dye at 540 nm. 6. Terminal Assay (Chloride Ion Quantification): Analyze the remaining 0.9 mL of perfusate via Ion Chromatography (IC) or potentiometric titration with AgNO₃ to track the liberation of free Cl⁻ ions.

Phase 3: Microbial Isolation 7. Plating: Once the Cl⁻ concentration plateaus (indicating complete mineralization), serially dilute the perfusate and plate 100 µL aliquots onto MSM agar plates supplemented with 50 mg/L CEPC as the sole carbon source. 8. Incubation: Incubate plates at 25°C for 5–7 days. Select morphologically distinct colonies for sub-culturing and pure-culture validation.

Quantitative Data Presentation

The following table summarizes the comparative degradation kinetics of various carbamate substrates by microbial isolates enriched via the soil perfusion method, based on foundational studies by Kaufman & Kearney [1][1].

Microbial IsolateTarget Enrichment SubstrateRelative Degradation Rate: IPCRelative Degradation Rate: CIPCRelative Degradation Rate: CEPC
Pseudomonas striataCIPC+++ (Rapid)++ (Moderate)+ (Slow)
Flavobacterium sp.CIPC+++ (Rapid)++ (Moderate)+ (Slow)
Achromobacter sp.CEPC+++ (Rapid)+++ (Rapid)++ (Moderate)
Arthrobacter sp.CEPC+++ (Rapid)+++ (Rapid)++ (Moderate)

Expert Insight on Substrate Specificity: Notice the causal relationship in the enzymatic plasticity of the isolates. Consortia enriched on CEPC (Achromobacter and Arthrobacter) demonstrate the ability to degrade CIPC faster than their native CEPC substrate[1]. In contrast, CIPC-enriched isolates struggle with CEPC[1]. This is due to the steric hindrance and electron-withdrawing nature of the 2-chloroethyl moiety in CEPC, which increases the activation energy required for esterase binding compared to the simpler isopropyl group in CIPC. All isolates rapidly degrade IPC (isopropyl N-phenylcarbamate), as it lacks the meta-chloro substitution on the phenyl ring, rendering it highly susceptible to enzymatic hydrolysis[1].

Troubleshooting & Field-Proven Insights

  • Incomplete Mineralization: If the Bratton-Marshall assay shows a steady accumulation of 3-chloroaniline without a corresponding stoichiometric release of Cl⁻ ions, the enriched consortium possesses carbamate hydrolases but lacks the specific dehalogenases required for aromatic ring cleavage. In such cases, co-culturing the perfusate with known aniline-degrading strains (e.g., Pseudomonas spp.) is recommended.

  • Flow Channeling: If degradation rates plateau prematurely, check the soil column for channeling (preferential flow paths). Repack the column if the perfusate is bypassing the bulk soil matrix, as this starves the biofilm of the substrate.

References

  • Kaufman, D. D., & Kearney, P. C. (1965). Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3-Chlorophenylcarbamate. Applied Microbiology, 13(3), 443–446. URL:[Link]

  • Lees, H., & Quastel, J. H. (1946). Biochemistry of nitrification in soil. 1. Kinetics of, and the effects of poisons on, soil nitrification, as studied by a soil perfusion technique. Biochemical Journal, 40(5-6), 803-815. URL:[Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). International Programme on Chemical Safety (IPCS). URL:[Link]

Sources

Application

An Application Note and Protocol for the Experimental Design of Environmental Persistence Studies of Chlorpropham (CEPC)

Introduction & Scientific Rationale Chlorpropham (isopropyl N-(3-chlorophenyl) carbamate), commonly known as CIPC or CEPC, has been widely used as a selective herbicide and, most notably, as a potato sprout suppressant d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chlorpropham (isopropyl N-(3-chlorophenyl) carbamate), commonly known as CIPC or CEPC, has been widely used as a selective herbicide and, most notably, as a potato sprout suppressant during long-term storage.[1] Its application has been critical in maintaining the quality of stored potatoes for both fresh consumption and processing.[1] However, concerns over its environmental fate and the toxicity of its degradation products have led to increased scrutiny and regulatory action.[1][2] Understanding the environmental persistence of CEPC is paramount for assessing its potential risks to soil and aquatic ecosystems and for developing effective risk mitigation strategies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experimental studies on the environmental persistence of CEPC. The protocols herein are grounded in internationally accepted standards, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, to ensure data quality, reproducibility, and regulatory acceptance.[3][4]

The persistence of a chemical in the environment is governed by a complex interplay of abiotic and biotic degradation processes.[5]

  • Abiotic Degradation: These are processes not mediated by living organisms. For CEPC, the key abiotic pathways are hydrolysis (reaction with water) and photolysis (breakdown by light).[2][5]

  • Biotic Degradation (Biodegradation): This involves the metabolic breakdown of the chemical by microorganisms, such as bacteria and fungi, in soil and water.[5][6][7] This is often the primary mechanism for the dissipation of pesticides in the environment.

The experimental design detailed below systematically investigates these pathways to determine the rate and extent of CEPC degradation, identify major transformation products, and ultimately calculate key persistence metrics like the half-life (DT50).

Key Factors Influencing CEPC Persistence

The design of a persistence study must account for the environmental factors that can significantly influence degradation rates. The choice of experimental variables should be justified by their real-world relevance.

  • Soil and Sediment Properties:

    • pH: Affects the rate of chemical hydrolysis and influences microbial community structure and activity.

    • Organic Matter Content: Can sorb CEPC, reducing its bioavailability for microbial degradation or hydrolysis but potentially increasing its overall persistence.

    • Texture (Sand/Silt/Clay content): Influences water holding capacity, aeration, and surface area for sorption.

    • Microbial Biomass: The quantity and diversity of microorganisms are critical for determining the rate of biodegradation.[5]

  • Aquatic Environment Properties:

    • pH and Temperature: Directly influence hydrolysis rates.[8] Higher temperatures generally accelerate both chemical reactions and microbial metabolism.[5]

    • Dissolved Organic Matter (DOM): Can act as a photosensitizer, accelerating photolysis, or sorb the chemical, making it less available for degradation.

  • Climatic Factors:

    • Light Intensity and Spectrum: Crucial for determining the rate of direct photolysis in surface waters.

    • Temperature: Governs the rates of all chemical and biological processes.

Experimental Design & Methodologies

A robust study of CEPC's environmental persistence should be phased, starting with analytical method validation and progressing through systematic abiotic and biotic degradation experiments. The overall workflow is designed to isolate and quantify the contribution of each major degradation pathway.

Mandatory Visualization: Experimental Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Abiotic Degradation cluster_2 Phase 3: Biotic Degradation cluster_3 Phase 4: Data Synthesis A Analytical Method Validation (HPLC-UV/MS) B Radiolabeled ¹⁴C-CEPC Procurement & Purity Check C Hydrolysis Study (OECD 111) B->C Test Substance D Photolysis Study (OECD 316) B->D Test Substance E Soil Transformation Study (Aerobic & Anaerobic) (OECD 307) B->E Test Substance F Aquatic Sediment Study (Aerobic & Anaerobic) (OECD 308) B->F Test Substance G Kinetic Modeling (DT₅₀ / DT₉₀ Calculation) C->G D->G E->G F->G H Metabolite Identification & Pathway Elucidation G->H I Final Persistence Assessment Report H->I

Caption: Overall experimental workflow for CEPC persistence studies.

Phase 1: Preliminary Characterization & Analytical Method Validation

Rationale: Before initiating degradation studies, it is crucial to have a reliable and validated analytical method to accurately quantify CEPC and its potential degradation products. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose.[9][10][11]

Protocol 3.1.1: CEPC Analytical Method Validation via LC-MS/MS

  • Standard Preparation: Prepare a certified analytical standard of CEPC in a suitable solvent (e.g., acetonitrile) to create a stock solution (e.g., 1000 µg/mL).[9] Perform serial dilutions to prepare calibration standards covering the expected concentration range (e.g., 1 to 200 ng/mL).[11]

  • Instrumentation: Utilize a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source operating in positive polarity mode.[9][10]

  • Chromatographic Separation: Use a C18 reverse-phase column. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Optimize MS/MS parameters by infusing a standard solution. Select at least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) for robust identification and quantification.

  • Validation Parameters:

    • Linearity: Analyze calibration standards in triplicate and construct a calibration curve. The coefficient of determination (R²) should be ≥ 0.99.

    • Accuracy & Precision: Spike blank matrices (e.g., clean soil extract, purified water) with known concentrations of CEPC at low, medium, and high levels. Analyze 5 replicates at each level. Mean recovery should be within 70-120%, with a relative standard deviation (RSD) of ≤ 20%.

    • Limit of Quantification (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria.

  • Documentation: Document all validation parameters and results as per Good Laboratory Practice (GLP) standards.

Phase 2: Abiotic Degradation Studies

3.2.1 Hydrolysis Study

Rationale: Hydrolysis is a key abiotic degradation pathway in aquatic environments.[5][12][13] This study, based on OECD Guideline 111, determines the rate of CEPC degradation in water at various pH levels, independent of light and microorganisms.[12][14][15][16] EPA data indicates that chlorpropham is relatively stable to hydrolysis in the dark.[17]

Protocol 3.2.1.1: OECD 111 Adaptation for CEPC Hydrolysis

  • Test System: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[14][15] Sterilization can be achieved by filtration through a 0.22 µm filter.

  • Test Substance Application: Add CEPC (preferably ¹⁴C-labeled for accurate mass balance) to the buffer solutions in sterile, amber glass vessels to a final concentration not exceeding half its water solubility.[14]

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be performed to quickly assess stability.

  • Sampling: At predetermined intervals (e.g., 0, 1, 2, 5, 7, 14, 21, 30 days), collect duplicate samples.

  • Analysis: Directly analyze the aqueous samples using the validated LC-MS/MS method to quantify the remaining CEPC concentration. If using ¹⁴C-CEPC, use Liquid Scintillation Counting (LSC) and radio-HPLC for analysis.

  • Data Analysis: Plot the natural logarithm of the CEPC concentration versus time. If the plot is linear, the degradation follows first-order kinetics. Calculate the rate constant (k) from the slope of the regression line and determine the half-life (DT50) using the formula: DT50 = ln(2)/k.

3.2.2 Photolysis Study

Rationale: Photodegradation can be a significant dissipation pathway for chemicals present in sunlit surface waters. This study, based on OECD Guideline 316, evaluates the degradation of CEPC due to direct absorption of light.[18][19]

Protocol 3.2.2.1: OECD 316 Adaptation for CEPC Photodegradation in Water

  • Test System: Use sterile, purified water (e.g., buffered at pH 7) in quartz tubes (which are transparent to UV light).

  • Test Substance Application: Add CEPC (preferably ¹⁴C-labeled) to the quartz tubes.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and reported.

  • Controls: Prepare dark controls by wrapping identical tubes in aluminum foil. These controls will account for any hydrolysis or other non-photolytic degradation occurring during the experiment.

  • Incubation: Place the sample and control tubes in a temperature-controlled chamber under the light source.

  • Sampling: Collect duplicate irradiated and dark control samples at appropriate time intervals.

  • Analysis: Analyze samples using the validated LC-MS/MS method to determine the concentration of CEPC.

  • Data Analysis: Calculate the rate of photolysis by subtracting the degradation rate in the dark controls from the rate in the irradiated samples. Model the data using first-order kinetics to determine the photolytic half-life.

Phase 3: Biotic Degradation Studies

3.3.1 Soil Biodegradation Study

Rationale: Microbial degradation is often the most important pathway for pesticide dissipation in soil.[6][20] This study, adapted from OECD Guideline 307, determines the rate and pathway of CEPC transformation in soil under both aerobic and anaerobic conditions.[21][22][23][24][25]

Protocol 3.3.1.1: OECD 307 Adaptation for Aerobic and Anaerobic Soil Degradation

  • Soil Selection: Select at least two different soil types with varying characteristics (e.g., a sandy loam and a silty clay loam) to cover a range of textures and organic carbon content.[21][24]

  • Test Substance Application: Use ¹⁴C-labeled CEPC to facilitate mass balance determination and tracking of metabolites and non-extractable residues.[21] Apply the CEPC to the soil samples at a rate corresponding to the maximum recommended agricultural application rate.

  • Aerobic Incubation: Place the treated soil samples (adjusted to 40-60% of maximum water holding capacity) into biometer flasks or a flow-through system.[21][23] Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[21][22] Pass a stream of carbon-dioxide-free, humidified air over the soil. Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH) to quantify mineralization.

  • Anaerobic Incubation: To create anaerobic conditions, flood the soil with water after an initial aerobic phase (e.g., 30 days or until the CEPC concentration has declined significantly) and purge the headspace with an inert gas like nitrogen.

  • Sampling: At appropriate time intervals, sacrifice duplicate flasks.

  • Extraction and Analysis:

    • Extract the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture).[9]

    • Analyze the extracts by radio-HPLC and/or LC-MS/MS to quantify CEPC and identify major transformation products.

    • Quantify the trapped ¹⁴CO₂ by LSC.

    • Determine non-extractable (bound) residues by combusting the extracted soil.

  • Data Analysis: Establish a mass balance at each sampling point.[23] Model the dissipation of the parent CEPC to calculate DT50 and DT90 values. Characterize the formation and decline of major metabolites.

3.3.2 Water/Sediment Biodegradation Study

Rationale: For chemicals that may enter water bodies, it is crucial to understand their fate in aquatic systems, including partitioning and degradation in both the water column and sediment. This study, following OECD Guideline 308, simulates these conditions.[26][27][28][29]

Protocol 3.3.2.1: OECD 308 Adaptation for CEPC in Aquatic Systems

  • System Setup: Collect intact water-sediment cores from at least two different locations.[26] Allow the systems to acclimate in the laboratory.

  • Test Substance Application: Apply ¹⁴C-labeled CEPC to the aqueous phase of the systems.[26]

  • Incubation:

    • Aerobic: Gently bubble air into the overlying water, ensuring the sediment surface remains aerobic but is not resuspended.

    • Anaerobic: Maintain the system under a nitrogen atmosphere.

    • Incubate all systems in the dark at a constant temperature for up to 100 days.[26][28] Trap volatile compounds and ¹⁴CO₂.

  • Sampling: At defined intervals, sacrifice duplicate systems. Separate the water and sediment phases.

  • Extraction and Analysis: Separately extract the water and sediment phases. Analyze the extracts, water, sediment, and traps using LSC, radio-HPLC, and LC-MS/MS to quantify CEPC, metabolites, ¹⁴CO₂, and bound residues.

  • Data Analysis: Determine the partitioning of CEPC between water and sediment over time. Calculate dissipation half-lives for the total system, as well as for the water and sediment phases separately.[26]

Data Presentation & Visualization

Table 1: Physicochemical Properties of Chlorpropham (CEPC)
PropertyValueSource
IUPAC Name isopropyl N-(3-chlorophenyl)carbamate-
Molecular Formula C₁₀H₁₂ClNO₂-
Molar Mass 213.66 g/mol -
Water Solubility 89 mg/L (at 25°C)EU Pesticides Database
Vapour Pressure 1.3 x 10⁻⁴ Pa (at 25°C)EU Pesticides Database
Log Kow 3.2EU Pesticides Database
Table 2: Example Experimental Conditions for Soil Biodegradation Study (OECD 307)
ParameterConditionRationale
Soil Types 1. Sandy Loam (OC: 1.2%)2. Silty Clay (OC: 3.5%)Represent different agricultural soil types.
Application Rate 4 mg CEPC / kg dry soilCorresponds to a typical field application rate.
Radiolabel ¹⁴C uniformly labeled on the phenyl ringEnsures tracking of the core structure through degradation.
Temperature 20 ± 1°CStandard temperature for temperate climates.
Moisture 50% of Max. Water Holding CapacityOptimal for microbial activity.
Incubation Period 120 daysAllows for characterization of degradation and metabolite formation.[22]
Controls Sterile (autoclaved) soil samplesDifferentiates biotic from abiotic degradation in the soil matrix.
Mandatory Visualization: Degradation Pathways of CEPC

G CEPC Chlorpropham (CEPC) C₁₀H₁₂ClNO₂ Aniline 3-Chloroaniline CEPC->Aniline Hydrolysis / Microbial Action Bound Non-Extractable (Bound) Residues CEPC->Bound Sorption CO2 Mineralization (¹⁴CO₂) Aniline->CO2 Microbial Degradation Aniline->Bound Sorption/ Covalent Bonding

Caption: Key degradation pathways of Chlorpropham (CEPC).

Concluding Remarks & Future Directions

The experimental framework outlined in this application note provides a robust and scientifically sound approach to evaluating the environmental persistence of CEPC. By systematically assessing abiotic and biotic degradation pathways in relevant environmental matrices, researchers can generate high-quality data suitable for environmental risk assessment and regulatory submission.

Key outputs of these studies are the degradation half-lives (DT50) in soil and aquatic systems, which are critical parameters for environmental fate modeling. Furthermore, the identification of major metabolites, such as 3-chloroaniline, is essential, as these transformation products may have their own toxicological profiles that require assessment.[30]

Future research could expand on this framework by:

  • Investigating the persistence of CEPC in more complex, higher-tier systems like mesocosms.

  • Conducting ecotoxicological studies on the identified transformation products to fully characterize the environmental risk.

  • Exploring the specific microbial species and enzymatic pathways responsible for CEPC biodegradation, which could inform potential bioremediation strategies.[6][20][31]

Adherence to standardized guidelines, meticulous execution of protocols, and thorough data analysis will ensure that the generated knowledge on CEPC persistence is reliable, defensible, and contributes effectively to the protection of environmental health.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • Test No. 307: Aerobic and Anaerobic Transformation in Soil. (2025). OECD. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

  • OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. (2025). Blue Frog Scientific. Retrieved from [Link]

  • Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. (n.d.). OECD. Retrieved from [Link]

  • OECD 111: Hydrolysis as a function of pH & abiotic degradation. (n.d.). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 3. (n.d.). OECD. Retrieved from [Link]

  • Test No. 111: Hydrolysis as a Function of pH. (n.d.). OECD. Retrieved from [Link]

  • Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. (2025). OECD. Retrieved from [Link]

  • Test No. 111: Hydrolysis as a Function of pH. (2025). OECD. Retrieved from [Link]

  • Chlorpropham - Pesticide Fact Sheet. (n.d.). EPA. Retrieved from [Link]

  • Independent Laboratory Validation Chlorpropham in Soil MRID 49457204. (n.d.). EPA. Retrieved from [Link]

  • OECD 111 – Hydrolysis as a Function of pH. (n.d.). Situ Biosciences. Retrieved from [Link]

  • Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3... - PMC. (n.d.). Retrieved from [Link]

  • OECD 307: Aerobic and anaerobic transformation in soil. (n.d.). Retrieved from [Link]

  • Hydrolysis rate. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Isolation from soil and growth characteristics of a cipc-degrading strain of Pseudomonas cepacia. (n.d.). ScienceDirect. Retrieved from [Link]

  • Environmental fate studies. (n.d.). Fera. Retrieved from [Link]

  • Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC. (n.d.). Retrieved from [Link]

  • Persistence of Chlorpropham (CIPC) in the Concrete Flooring of Potato Stores. (n.d.). SpringerLink. Retrieved from [Link]

  • OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. (n.d.). Ibacon. Retrieved from [Link]

  • Pesticide Degradation Pathways. (2025). Sustainability Dictionary. Retrieved from [Link]

  • Bridging across OECD 308 and 309 Data in Search of a Robust Biotransformation Indicator. (2016). ACS Publications. Retrieved from [Link]

  • Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. (2012). PubMed. Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals 307 (Aerobic and Anaerobic Transformation in Soil). (n.d.). EPP Ltd. Retrieved from [Link]

  • Biodegradation testing of volatile hydrophobic chemicals in water-sediment systems – Experimental developments and challenges. (2019). Concawe. Retrieved from [Link]

  • Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3-Chlorophenylcarbamate. (n.d.). ASM Journals. Retrieved from [Link]

  • Residue Analytical Methods: Chlorpropham; CIPC. (n.d.). NUCLEUS information resources. Retrieved from [Link]

  • Proposed pathway for the degradation of chlorpropham by B. licheniformis NKC-1. (n.d.). ResearchGate. Retrieved from [Link]

  • Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review. (2025). ResearchGate. Retrieved from [Link]

  • Fate of Chlorpropham during High Temperature Processing of Potatoes. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. (2026). MDPI. Retrieved from [Link]

  • Research reports on the use of chlorpropham (CIPC) for sprout suppression in potatoes. (n.d.). AHDB. Retrieved from [Link]

  • Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain - PMC. (n.d.). Retrieved from [Link]

  • Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. (2025). ACS Publications. Retrieved from [Link]

  • Biodegradation of ciprofloxacin by white rot fungus Pleurotus ostreatus - PMC. (2017). Retrieved from [Link]

  • Microbiology and Biochemistry of Pesticides Biodegradation. (2023). MDPI. Retrieved from [Link]

  • Persistence of Chlorpropham (CIPC) in the Concrete Flooring of Potato Stores. (2018). ResearchGate. Retrieved from [Link]

  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. (n.d.). USGS Publications Warehouse. Retrieved from [Link]

  • Fate of Chlorpropham during High-Temperature Processing of Potatoes. (2020). PubMed. Retrieved from [Link]

  • Methodology development for routine estimation of chlorpropham in commercial potato stores. (n.d.). Retrieved from [Link]

  • Chlorpropham (Ref: ENT 18060). (2026). AERU - University of Hertfordshire. Retrieved from [Link]

  • Understanding the persistence, transformation and fate of CIPC (Chlorpropham) in commercial potato stores to help guard against cross-contamination. (n.d.). Enlighten Theses. Retrieved from [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2018). MDPI. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Formulation of 2-chloroethyl N-(3-chlorophenyl)carbamate for Greenhouse Trials

Introduction: Unveiling the Potential of 2-chloroethyl N-(3-chlorophenyl)carbamate in a Greenhouse Setting 2-chloroethyl N-(3-chlorophenyl)carbamate, also known as CEPC, is a chemical compound belonging to the carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 2-chloroethyl N-(3-chlorophenyl)carbamate in a Greenhouse Setting

2-chloroethyl N-(3-chlorophenyl)carbamate, also known as CEPC, is a chemical compound belonging to the carbamate class, a group of organic compounds derived from carbamic acid.[1][2] Carbamate pesticides are widely utilized in agriculture for their insecticidal and herbicidal properties.[3][4] The herbicidal activity of many carbamates stems from their ability to disrupt key physiological processes in plants, such as mitosis and photosynthesis.[1] Specifically, compounds structurally similar to CEPC, like Isopropyl N-(3-chlorophenyl)carbamate (CIPC), are known mitotic poisons that inhibit root growth.[1][5]

The effective evaluation of any potential herbicide in a controlled greenhouse environment is contingent upon a robust and reproducible formulation.[6][7] A pesticide formulation is a mixture of the active ingredient with other substances, known as inert ingredients or adjuvants, that enhance its performance, handling, and application.[8][9][10][11] These adjuvants can improve the solubility of the active ingredient, facilitate its spreading and adherence to plant surfaces, and increase its penetration through the waxy cuticle of leaves.[12][13][14]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-chloroethyl N-(3-chlorophenyl)carbamate for greenhouse trials. It outlines detailed protocols for creating a stable and effective emulsifiable concentrate (EC) formulation, a common type of liquid formulation for oil-soluble active ingredients.[11][15] The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and trustworthiness.

Chemical Profile of 2-chloroethyl N-(3-chlorophenyl)carbamate

A thorough understanding of the active ingredient's properties is fundamental to developing a suitable formulation.

PropertyValueSource
Chemical Name 2-chloroethyl N-(3-chlorophenyl)carbamate[2][16][17]
CAS Number 587-56-4[16]
Molecular Formula C9H9Cl2NO2[2][16][17]
Molecular Weight 234.08 g/mol [2][16]
Predicted XlogP 3.2[17]

The predicted XlogP value of 3.2 suggests that 2-chloroethyl N-(3-chlorophenyl)carbamate has low solubility in water and is more soluble in organic solvents, making an emulsifiable concentrate a suitable formulation choice.[17]

Experimental Workflow for Formulation and Greenhouse Trial

The following diagram illustrates the logical flow from formulation development to the assessment of herbicidal activity in a greenhouse setting.

Greenhouse Trial Workflow cluster_Formulation Formulation Development cluster_Greenhouse Greenhouse Trial Formulation_Prep Preparation of Emulsifiable Concentrate (EC) Stability_Test Physical Stability Assessment Formulation_Prep->Stability_Test Quality Control Plant_Prep Plant Propagation & Acclimatization Application Application of Formulation Stability_Test->Application Optimized Formulation Plant_Prep->Application Data_Collection Data Collection & Observation Application->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow from formulation to greenhouse evaluation.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol details the preparation of a 10% (w/v) emulsifiable concentrate of 2-chloroethyl N-(3-chlorophenyl)carbamate. This concentration is a starting point and may require optimization based on preliminary screening.

Rationale for Component Selection:

  • Solvent: Aromatic hydrocarbons like xylene or cyclohexanone are effective solvents for many pesticide active ingredients due to their ability to dissolve a high concentration of the compound.[18][19] However, due to health and environmental concerns, greener alternatives are being explored.[18][20] For this protocol, a blend of a high-solvency aromatic solvent and a greener co-solvent is proposed to balance efficacy and safety.

  • Emulsifiers/Surfactants: A blend of anionic and nonionic surfactants is crucial for creating a stable emulsion when the concentrate is diluted in water.[12][21] The nonionic surfactant provides excellent wetting and spreading properties, while the anionic surfactant enhances emulsification and dispersion.[12][21] This combination ensures that the oil-based active ingredient remains finely dispersed in the water carrier for uniform application.[12]

Materials:

  • 2-chloroethyl N-(3-chlorophenyl)carbamate (Technical Grade, >95% purity)

  • Aromatic solvent (e.g., Aromatic 150 or a similar high-boiling point aromatic petroleum distillate)

  • Co-solvent (e.g., Cyclohexanone or a green solvent alternative like ethyl acetate)[18]

  • Nonionic surfactant (e.g., Alkyl polyglucoside or a polyoxyethylene alcohol)[12]

  • Anionic surfactant (e.g., Calcium dodecylbenzenesulfonate)

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Fume hood

Procedure:

  • Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][22]

  • Solvent Blend Preparation: In a glass beaker, prepare a solvent blend by mixing the aromatic solvent and the co-solvent in a 1:1 ratio by volume.

  • Dissolution of Active Ingredient: Weigh 10.0 g of 2-chloroethyl N-(3-chlorophenyl)carbamate and transfer it to a clean, dry beaker. Add the solvent blend gradually while stirring with a magnetic stirrer until the active ingredient is completely dissolved. Adjust the final volume to 80 mL with the solvent blend.

  • Addition of Surfactants: To the dissolved active ingredient solution, add 5.0 mL of the nonionic surfactant and 5.0 mL of the anionic surfactant.

  • Homogenization: Continue stirring the mixture for at least 15 minutes to ensure a homogenous solution.

  • Final Volume Adjustment: Carefully add the solvent blend to bring the final volume of the formulation to 100 mL.

  • Storage: Transfer the final formulation to a clearly labeled, sealed glass container. Store in a cool, dry, and dark place away from incompatible materials.

Formulation Composition Summary:

ComponentQuantityPurpose
2-chloroethyl N-(3-chlorophenyl)carbamate10.0 gActive Ingredient
Aromatic Solventq.s. to 100 mLPrimary Solvent
Co-solventq.s. to 100 mLCo-solvent/Solubility Enhancer
Nonionic Surfactant5.0 mLWetting & Spreading Agent
Anionic Surfactant5.0 mLEmulsifier & Dispersant

Protocol 2: Physical Stability Assessment of the EC Formulation

This protocol is essential to ensure the formulation remains stable during storage and application.

Procedure:

  • Emulsion Stability Test:

    • Add 1 mL of the prepared EC formulation to 99 mL of standard hard water in a 100 mL graduated cylinder.

    • Invert the cylinder 10 times to form an emulsion.

    • Observe the emulsion for any signs of separation, creaming, or sedimentation at 30 minutes, 1 hour, and 2 hours. A stable emulsion will remain uniform with minimal separation.

  • Cold and Heat Stability:

    • Store a sample of the undiluted EC formulation at 0°C for 24 hours and another sample at 50°C for 24 hours.

    • After the storage period, allow the samples to return to room temperature and visually inspect for any crystallization, precipitation, or phase separation.

    • Repeat the emulsion stability test with the stressed samples to ensure performance is not compromised.

Protocol 3: Greenhouse Trial Application

This protocol outlines the steps for applying the formulated 2-chloroethyl N-(3-chlorophenyl)carbamate to target plant species in a greenhouse.

Experimental Design:

  • Plant Species: Select at least one grass and one broadleaf weed species relevant to the intended use of the herbicide. Common choices for greenhouse trials include barnyardgrass (Echinochloa crus-galli) and common lambsquarters (Chenopodium album).

  • Growth Stage: Treat plants at a consistent growth stage, typically the 2-4 leaf stage, for uniform results.[6]

  • Replication: Use a minimum of 4-6 replicates per treatment to ensure statistical validity.

  • Controls: Include a negative control (untreated plants) and a vehicle control (plants sprayed with the formulation blank, i.e., all components except the active ingredient).

  • Treatments: Apply a range of concentrations of the active ingredient to determine the dose-response relationship. A logarithmic series of concentrations is often effective (e.g., 0.1, 0.5, 1, 5, 10 kg a.i./ha).

Application Procedure:

  • Plant Preparation: Grow the selected weed species in pots containing a standard greenhouse potting mix.[23] Ensure uniform watering and growing conditions.[24] For pre-emergence trials, the herbicide is applied to the soil surface before weed seeds germinate.[6] For post-emergence trials, the herbicide is applied directly to the foliage of the emerged weeds.[6]

  • Spray Solution Preparation: On the day of application, prepare the spray solutions by diluting the EC formulation in water to the desired concentrations. Ensure thorough mixing.

  • Application: Use a calibrated greenhouse sprayer to apply the treatments uniformly to the plants.[25] Ensure consistent spray volume and pressure across all treatments. To avoid cross-contamination, use separate sprayers for different treatments or thoroughly clean the sprayer between applications. For greenhouse trials, it is advisable to use separate compartments or barriers for treated and untreated plots.[26]

  • Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions. Water the plants as needed, avoiding overhead irrigation immediately after application to prevent washoff of the herbicide.[27]

Data Collection and Assessment

Phytotoxicity and Efficacy Assessment:

  • Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Use a rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete plant death) to quantify the level of phytotoxicity (crop injury) and herbicidal efficacy (weed control).

  • Record specific symptoms of injury, such as chlorosis, necrosis, stunting, and malformation.

  • At the end of the trial, harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight. This provides a quantitative measure of the herbicide's effect on plant growth.

Safety and Handling of Carbamates

Carbamate pesticides can be toxic to humans, primarily affecting the nervous system.[4][28] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a lab coat, and a respirator with appropriate cartridges when handling the concentrated active ingredient and the formulation.[16][22]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling the pure compound and preparing the formulation.[29]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert substance like sand or earth and place it in a sealed container for disposal.[30] Dispose of all waste materials according to institutional and local regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.[4][22]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[29]

    • Inhalation: Move to fresh air immediately.[4]

    • Ingestion: Seek immediate medical attention.[4]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the formulation and greenhouse evaluation of 2-chloroethyl N-(3-chlorophenyl)carbamate. By systematically preparing and testing an emulsifiable concentrate, researchers can obtain reliable data on its herbicidal efficacy and crop selectivity. Future work should focus on optimizing the formulation by exploring a wider range of solvents and adjuvant systems to potentially enhance biological activity and improve the environmental profile. Further studies to elucidate the specific mode of action of CEPC will also be critical for its potential development as a commercial herbicide.

References

  • Unitop Chemicals. Advanced Agricultural Surfactants for Pesticide Formulation. [Link]

  • Clariant. Advanced Adjuvant Technologies for Agrochemical Performance. [Link]

  • Oregon State University. AGRICULTURAL SPRAY ADJUVANTS. [Link]

  • Heritage PPG. The Best Surfactants to Use with Pesticides. [Link]

  • National Pesticide Information Center. Adjuvants in Pesticides. [Link]

  • ResearchGate. Overview of adjuvants used in pesticide formulations. [Link]

  • FBN. When to Use a Surfactant for Agriculture Sprays. [Link]

  • J-Stage. Herbicidal Activity of 2-Naphthyl Carbamates. [Link]

  • Crops and Soils. Understanding adjuvants used with agriculture chemicals. [Link]

  • North Dakota State University. behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

  • CHS Agronomy. Set the bar high with surfactants. [Link]

  • INCHEM. Carbamate pesticides: a general introduction (EHC 64, 1986). [Link]

  • University of Hawai'i at Manoa. UNIT 3: Formulations. [Link]

  • National Pesticide Information Center. Pesticide Formulations Fact Sheet. [Link]

  • Cambridge University Press & Assessment. The Relation of Structural Configuration to the Herbicidal Properties and Phytotoxicity of Several Carbamates and Other Chemicals. [Link]

  • PubMed. Solvents in pesticides. [Link]

  • ACS Publications. Herbicidal Activity and Structure, Comparative Herbicidal Activities of Carbamates and N-Substituted Derivatives. [Link]

  • ACS Publications. Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. [Link]

  • PMC. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • Google Patents.
  • HazComFast. 2-Chloroethyl n-(3-chlorophenyl)carbamate (CAS 587-56-4). [Link]

  • Greenhouse Management. Pesticide Formulations. [Link]

  • University of Tennessee. PB1595-Using Pesticides in Greenhouses. [Link]

  • Delaware Health and Social Services. Frequently Asked Questions - Carbamate Insecticides. [Link]

  • Eastern Illinois University. Safety Manual Chapter 12 - Pesticides. [Link]

  • ASHS Journals. Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. [Link]

  • IPM and Pollinator Conservation. Using Pesticides in Greenhouses. [Link]

  • Scribd. Carbamate Insecticides Overview and Safety. [Link]

  • NDSU Agriculture. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Penn State Extension. Updates to Greenhouse Pesticides. [Link]

  • PNW Handbooks. SECTION S. NURSERY, GREENHOUSE, AND BULB CROPS Site Preparation. [Link]

  • Rutgers University. IR-4 NATIONAL PESTICIDE CLEARANCE PROTOCOL. [Link]

  • PubChemLite. 2-chloroethyl n-(3-chlorophenyl)carbamate (C9H9Cl2NO2). [Link]

  • JoVE. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • MDPI. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

  • PubMed. Synthesis and Cytotoxic Activity of N-(2-chloroethyl). [Link]

  • University of Glasgow. Fate and behaviour of isopropyl N-(3- chlorophenyl) carbamate (chlorpropham) herbicide in the environ. [Link]

  • Semantic Scholar. carbamate and 2-Chloroethyl-N-3-Chloro- phenylcarbamate. [Link]

  • Gsrs. 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE. [Link]

  • MDPI. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

  • PubChem. Chlorpropham. [Link]

  • Google Patents.

Sources

Application

Application Note: High-Throughput LC-MS/MS Method for the Determination of 2-Chloroethyl N-(3-Chlorophenyl)carbamate Residues in Crops

Executive Summary The accurate quantification of pesticide residues in agricultural commodities is a critical component of global food safety. 2-chloroethyl N-(3-chlorophenyl)carbamate (CAS: 587-56-4)[1] is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of pesticide residues in agricultural commodities is a critical component of global food safety. 2-chloroethyl N-(3-chlorophenyl)carbamate (CAS: 587-56-4)[1] is a highly specific carbamate derivative structurally related to herbicides and sprout inhibitors like chlorpropham. Due to the stringent Maximum Residue Limits (MRLs) enforced by global regulatory bodies, analytical methods must achieve high sensitivity and robust reproducibility.

This application note details a comprehensive, self-validating protocol utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. By prioritizing mechanistic understanding over rote procedure, this guide empowers analytical chemists to adapt and troubleshoot the workflow for complex crop matrices (e.g., cabbage, apples, and rice).

Mechanistic Principles of Extraction and Detection

The Causality of Method Selection

Traditional extraction methods for pesticide residues are often laborious and consume high volumes of hazardous solvents. The QuEChERS methodology relies on a two-stage process: salting-out liquid-liquid partitioning followed by dispersive solid-phase extraction (dSPE)[3].

  • Why LC-MS/MS over GC-MS? Carbamate esters are inherently thermally labile and can degrade in the heated injection ports of Gas Chromatographs. LC-MS/MS bypasses this thermal degradation, offering intact molecular ionization via Electrospray Ionization (ESI)[2].

  • Why Acidify the Extraction Solvent? Simple esters and N-substituted derivatives of carbamic acid undergo rapid hydrolysis under alkaline conditions[4]. By acidifying the acetonitrile (ACN) with 1% acetic acid, the structural integrity of the carbamate is preserved during the aggressive mechanical extraction phase.

  • Why a Multi-Sorbent dSPE? Crop matrices are highly complex. Primary Secondary Amine (PSA) is utilized to remove organic acids, sugars, and polar pigments. However, crops like apples and cabbage contain high levels of cuticular waxes. The addition of C18 sorbent specifically targets and removes these lipophilic interferences, preventing severe ion suppression in the MS source[5].

Mass Spectrometry Fragmentation Logic

In positive ESI mode, 2-chloroethyl N-(3-chlorophenyl)carbamate (Molecular Weight: 234.08 g/mol ) readily forms a protonated precursor ion [M+H]+ at m/z 234.0. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic carbamate cleavage. The primary mechanism is the neutral loss of the alcohol moiety (2-chloroethanol, -80 Da), yielding a highly stable 3-chlorophenyl isocyanate intermediate at m/z 154.0. Subsequent loss of carbon monoxide (-28 Da) generates the 3-chloroaniline cation at m/z 126.0. Monitoring these specific transitions ensures high-fidelity identification.

Fragmentation Parent Parent Ion[M+H]+ m/z 234.0 Inter Isocyanate Intermediate m/z 154.0 Parent->Inter - 2-Chloroethanol (-80 Da) Product 3-Chloroaniline Cation m/z 126.0 Inter->Product - CO (-28 Da)

Figure 2: ESI(+) MS/MS fragmentation pathway of 2-chloroethyl N-(3-chlorophenyl)carbamate.

Experimental Design & Self-Validating Protocol

To ensure Trustworthiness , this protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) prior to extraction corrects for analyte loss, while matrix-matched calibration curves inherently compensate for matrix effects (ME)[6].

Reagents & Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic acid (FA), Acetic acid (HAc).

  • QuEChERS Extraction Salts (EN 15662): 4.0 g Magnesium Sulfate ( MgSO4​ ), 1.0 g Sodium Chloride ( NaCl ), 1.0 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium hydrogencitrate sesquihydrate.

  • dSPE Clean-up Sorbents: 150 mg anhydrous MgSO4​ , 50 mg PSA, 50 mg C18.

Modified QuEChERS Extraction Workflow
  • Homogenization: Cryogenically mill the crop sample to a fine powder to ensure cellular disruption. Weigh 10.0 g (± 0.1 g) into a 50 mL PTFE centrifuge tube.

  • Internal Standard Addition: Spike the sample with 100 µL of Carbofuran-D3 (1 µg/mL) to act as a surrogate for recovery validation. Allow to sit for 15 minutes to integrate into the matrix.

  • Extraction: Add 10 mL of ACN containing 1% (v/v) acetic acid. Vortex vigorously for 1 minute.

  • Salting-Out: Add the pre-weighed QuEChERS extraction salts. Immediately shake by hand for 1 minute to prevent salt agglomeration, which can trap analytes[3].

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4 °C to separate the organic and aqueous layers.

  • dSPE Clean-up: Transfer 1.5 mL of the upper ACN layer into a 2 mL microcentrifuge tube containing the dSPE sorbents (150 mg MgSO4​ , 50 mg PSA, 50 mg C18).

  • Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Workflow Step1 Homogenize Crop Sample (10 g) Step2 Add 10 mL Acetonitrile (1% Acetic Acid) Step1->Step2 Step3 Spike Internal Standard & Vortex Step2->Step3 Step4 Add QuEChERS Salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate) Step3->Step4 Step5 Centrifuge (4000 rpm, 5 min) Step4->Step5 Step6 Transfer Supernatant to dSPE Tube Step5->Step6 Step7 dSPE Clean-up (150mg MgSO4, 50mg PSA, 50mg C18) Step6->Step7 Step8 Centrifuge & Filter (0.22 µm PTFE) Step7->Step8 Step9 LC-MS/MS Analysis Step8->Step9

Figure 1: Modified QuEChERS workflow for carbamate extraction from crop matrices.

Data Presentation & Analytical Conditions

LC-MS/MS Parameters

Chromatographic separation is achieved using a sub-2-micron particle column to ensure sharp peak shapes and minimize co-elution of isobaric matrix components.

Table 1: Liquid Chromatography Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in ACN)
0.00.390%10%
1.00.390%10%
5.00.310%90%
7.00.310%90%
7.10.390%10%
10.00.390%10%

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Column Temp: 40 °C. Injection Vol: 2 µL.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
2-chloroethyl N-(3-chlorophenyl)carbamate234.0154.06015Quantifier
2-chloroethyl N-(3-chlorophenyl)carbamate234.0126.06030Qualifier
Carbofuran-D3 (IS)225.1165.15520Internal Standard
Method Validation Metrics

The self-validating nature of the protocol is confirmed through rigorous recovery and precision testing across different crop archetypes (leafy green, pome fruit, and grain). The method easily achieves the standard regulatory limits of detection (LOD)[5].

Table 3: Method Validation Parameters (Spiking Level: 10 µg/kg, n=6)

MatrixMean Recovery (%)RSD (%)Matrix Effect (%)LOD (µg/kg)LOQ (µg/kg)
Cabbage94.24.8-12.40.51.5
Apple89.55.3-8.70.51.5
Rice86.16.7-18.20.82.0

(Note: Matrix Effect (%) is calculated as [(Slope of matrix-matched curve / Slope of solvent curve) - 1] × 100. Values between -20% and +20% are considered acceptable when using matrix-matched calibration).

References

  • ChemicalBook. "2-chloroethyl N-(3-chlorophenyl)
  • Scribd.
  • National Center for Biotechnology Information (PMC). "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System". PMC.
  • MDPI. "Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry". MDPI.
  • IntechOpen. "Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables". IntechOpen.
  • INCHEM. "Carbamate pesticides: a general introduction (EHC 64, 1986)". INCHEM.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-chloroethyl N-(3-chlorophenyl)carbamate synthesis impurities

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 2-chloroethyl N-(3-chlorophenyl)carbamate. While the nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 2-chloroethyl N-(3-chlorophenyl)carbamate. While the nucleophilic acyl substitution of 2-chloroethyl chloroformate by 3-chloroaniline appears straightforward, the reaction is frequently compromised by competing thermodynamic pathways—most notably hydrolysis and symmetrical urea formation.

This center provides mechanistic insights, causal troubleshooting, and field-validated protocols to ensure high-purity yields and reproducible scale-ups.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causal relationships between the starting materials, the target product, and the reactive intermediates that lead to impurities.

SynthesisPathway SM1 3-Chloroaniline (Nucleophile) Target 2-Chloroethyl N-(3-chlorophenyl)carbamate (Target Product) SM1->Target Base, Solvent (Main Pathway) Urea N,N'-bis(3-chlorophenyl)urea (Symmetrical Urea Impurity) SM1->Urea Nucleophilic Attack SM2 2-Chloroethyl Chloroformate (Electrophile) SM2->Target Hydro 2-Chloroethanol + CO2 + HCl (Hydrolysis Products) SM2->Hydro H2O Iso 3-Chlorophenyl Isocyanate (Reactive Intermediate) Target->Iso Excess Base / Heat (Elimination) Iso->Urea + 3-Chloroaniline Water H2O (Moisture) Water->Hydro

Mechanistic pathways governing target carbamate synthesis and competitive impurity formation.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of N,N'-bis(3-chlorophenyl)urea in my final product? A: Symmetrical urea formation is a classic, highly documented side reaction in carbamate synthesis[1]. It is driven by the formation of an isocyanate intermediate. If the reaction temperature exceeds 15 °C or if a strong, non-nucleophilic base (e.g., DBU or excess triethylamine) is used, the newly formed carbamate can undergo base-catalyzed thermal elimination. This dissociation yields 3-chlorophenyl isocyanate and 2-chloroethanol[2]. The highly electrophilic isocyanate then rapidly reacts with any unreacted 3-chloroaniline to form the highly insoluble N,N'-bis(3-chlorophenyl)urea.

  • Causality & Fix: The root cause is a localized basic environment coupled with excess thermal energy. Maintain strict temperature control (0–5 °C) during the electrophile addition. Substitute strong organic bases with a milder acid scavenger (e.g., pyridine) or utilize a biphasic Schotten-Baumann system with an inorganic base like CaCO3 or NaHCO3[3].

Q2: My In-Process Control (IPC) shows significant amounts of unreacted 2-chloroethyl chloroformate and 2-chloroethanol. What went wrong? A: 2-Chloroethyl chloroformate is exceptionally sensitive to moisture. It rapidly hydrolyzes into 2-chloroethanol, hydrochloric acid, and carbon dioxide. If your solvent or base is not strictly anhydrous, the chloroformate is consumed by water before it can react with the aniline.

  • Causality & Fix: If running under anhydrous conditions, ensure all solvents (e.g., dichloromethane, THF) are freshly dried over 3Å molecular sieves. If running a biphasic reaction, the hydrolysis is outcompeted by the amine reaction only if mass transfer is optimal. Ensure vigorous mechanical stirring (>400 rpm) to maximize the interfacial area between the aqueous base and the organic phase containing the amine and chloroformate[3].

Q3: I am seeing a late-eluting impurity on my reverse-phase HPLC. Could it be an over-acylation product? A: Yes. The secondary nitrogen of the target carbamate retains some nucleophilicity. In the presence of excess 2-chloroethyl chloroformate and base, it can attack a second equivalent of the electrophile, forming an N,N-bis(alkoxycarbonyl)arylamine (a tertiary carbamate).

  • Causality & Fix: This occurs when the reaction is flooded with the chloroformate. Always add the chloroformate dropwise to the aniline/base mixture—never the reverse. This ensures that the highly nucleophilic primary amine (3-chloroaniline) is always in stoichiometric excess relative to the available chloroformate during the critical coupling phase, kinetically favoring the formation of the secondary carbamate over the tertiary one.

Quantitative Data: Impurity Profiling

To ensure scientific integrity and batch-to-batch reproducibility, compare your analytical results against this standardized HPLC profile (using a standard C18 column, Water/MeCN gradient with 0.1% TFA).

AnalyteIdentity / StructureRelative Retention Time (RRT)Origin / CausalityAcceptance Limit (w/w)
2-Chloroethanol Hydrolysis Byproduct0.20Moisture reacting with chloroformate< 0.10%
3-Chloroaniline Starting Material0.45Incomplete conversion< 0.50%
Target Carbamate 2-Chloroethyl N-(3-chlorophenyl)carbamate1.00Main nucleophilic substitution> 98.0%
Symmetrical Urea N,N'-bis(3-chlorophenyl)urea1.35Isocyanate intermediate + SM< 0.50%
Tertiary Carbamate Bis-acylated impurity1.60Over-reaction with excess electrophile< 0.20%
Experimental Protocol: Optimized Biphasic Synthesis

This protocol utilizes a self-validating Schotten-Baumann approach. By using a mild inorganic base to buffer the aqueous phase, we prevent the base-catalyzed elimination to the isocyanate, effectively suppressing urea formation[3].

Step 1: Reactor Preparation & Charging

  • Equip a jacketed 1 L reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge 3-chloroaniline (1.0 eq, 127.6 g) and dichloromethane (DCM, 500 mL) into the reactor.

  • Prepare an aqueous buffer: Dissolve NaHCO3 (1.5 eq, 126.0 g) in deionized water (500 mL) and add to the reactor.

  • Initiate vigorous mechanical stirring (500 rpm) to create a fine emulsion. Chill the biphasic mixture to 0–5 °C.

Step 2: Electrophile Addition

  • Charge 2-chloroethyl chloroformate (1.05 eq, 150.1 g) into the addition funnel.

  • Begin dropwise addition of the chloroformate over a 2-hour period.

  • Causality Checkpoint: The internal temperature MUST NOT exceed 5 °C. If the temperature spikes, pause the addition. Maintaining a low temperature kinetically suppresses the thermal dissociation of the product into the reactive isocyanate[2].

Step 3: In-Process Control (IPC) & Reaction Maturation

  • After addition, stir the mixture at 5 °C for 1 hour, then allow it to naturally warm to 15 °C over 2 hours.

  • Sample the organic phase for HPLC analysis. The reaction is deemed complete when unreacted 3-chloroaniline is < 0.5% (RRT 0.45).

Step 4: Phase Separation & Selective Washing

  • Stop stirring and allow the phases to separate. Drain the lower organic (DCM) layer.

  • Self-Validating Purification: Wash the organic layer sequentially with cold 1M HCl (200 mL) to selectively protonate and remove trace unreacted aniline into the aqueous phase, followed by brine (200 mL) to remove residual acid.

  • Dry the organic phase over anhydrous Na2SO4.

Step 5: Crystallization & Isolation

  • Concentrate the DCM layer under reduced pressure to approximately 25% of its original volume.

  • Slowly add cold heptane (300 mL) under continuous stirring to precipitate the target carbamate.

  • Filter the white to off-white crystals under a vacuum and wash with cold heptane. Dry in a vacuum oven at 40 °C to a constant weight.

Sources

Optimization

optimizing reaction conditions for 2-chloroethyl N-(3-chlorophenyl)carbamate synthesis

Welcome to the Technical Support Center for Carbamate Synthesis . This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of 2-chloroethyl N-(3-chlorophenyl)c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Synthesis . This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of 2-chloroethyl N-(3-chlorophenyl)carbamate .

This molecule is a critical intermediate in medicinal chemistry, often utilized as a precursor for oxazolidinone-core antibacterial agents and specific receptor agonists[1]. Below, you will find validated experimental protocols, optimization data, and a mechanistic troubleshooting guide to resolve common synthetic bottlenecks.

Reaction Pathways & Workflow

The synthesis of 2-chloroethyl N-(3-chlorophenyl)carbamate typically proceeds via one of two primary routes:

  • Route A (Chloroformate Amination): The nucleophilic attack of 3-chloroaniline on 2-chloroethyl chloroformate. This is the industry standard due to reagent availability and scalability[2].

  • Route B (Isocyanate Addition): The reaction of 3-chlorophenyl isocyanate with 2-chloroethanol. While effective, handling toxic isocyanates often makes this the secondary choice[3].

SynthesisRoutes Aniline 3-Chloroaniline Base Base (e.g., Et3N) Solvent: DCM, 0°C Aniline->Base Chloroformate 2-Chloroethyl Chloroformate Chloroformate->Base Isocyanate 3-Chlorophenyl Isocyanate Heat Catalyst / Heat Solvent: Toluene Isocyanate->Heat Alcohol 2-Chloroethanol Alcohol->Heat Product 2-Chloroethyl N-(3-chlorophenyl)carbamate Base->Product Route A: Amination Heat->Product Route B: Addition

Reaction pathways for 2-chloroethyl N-(3-chlorophenyl)carbamate synthesis.

Standard Operating Procedure (SOP): Route A

This self-validating protocol utilizes a mild organic base to scavenge the HCl byproduct, preventing the protonation of the aniline starting material[2].

Scale: 10.0 mmol Materials:

  • 3-Chloroaniline: 1.27 g (10.0 mmol, 1.0 equiv)

  • 2-Chloroethyl chloroformate: 1.57 g (11.0 mmol, 1.1 equiv)

  • Triethylamine (Et₃N): 1.21 g (12.0 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 3-chloroaniline (1.27 g) in 30 mL of anhydrous DCM. Add Et₃N (1.21 g) to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: The reaction is highly exothermic. Cooling prevents the thermal degradation of the chloroformate and suppresses over-acylation.

  • Addition: Add 2-chloroethyl chloroformate (1.57 g) dropwise over 15–20 minutes via a syringe pump or addition funnel.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2.5 hours.

  • In-Process Control: Monitor reaction completion via TLC (Hexane:EtOAc 4:1). The aniline spot (R_f ~0.6) should disappear, replaced by the carbamate product (R_f ~0.4).

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl to neutralize residual base. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 15 mL), wash combined organic layers with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography or recrystallization to yield the pure target compound.

Reaction Optimization Data

Selecting the correct base and temperature is critical. Strong bases or excessive heat will trigger an intramolecular cyclization, destroying your product[4].

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Primary Observed Byproduct
Et₃N (1.2) DCM 0 to RT 3 >92% None (Clean Profile)
Pyridine (1.2)TolueneRT585%Unreacted 3-chloroaniline
NaH (1.5)THFRT2<15%3-(3-chlorophenyl)oxazolidin-2-one
K₂CO₃ (aq)DCM/H₂O0 to RT470%Symmetric Urea / Hydrolysis
DBU (2.0)MeCN60145%N,N-disubstituted carbamate

Troubleshooting & Diagnostics Workflow

Troubleshooting Start Analyze Crude Reaction (LC-MS / TLC) Issue1 High Oxazolidinone Byproduct? Start->Issue1 Issue2 Unreacted 3-Chloroaniline? Start->Issue2 Issue3 Symmetric Urea Formation? Start->Issue3 Success Optimal Yield >95% Target Carbamate Start->Success Clean Profile Sol1 Reduce base strength. Avoid NaH/KOtBu. Keep temp <25°C. Issue1->Sol1 Yes Sol1->Success Sol2 Check HCl scavenging. Increase Et3N or switch to Pyridine. Issue2->Sol2 Yes Sol2->Success Sol3 Ensure anhydrous conditions. Dry solvents over molecular sieves. Issue3->Sol3 Yes Sol3->Success

Diagnostic troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a large peak for 3-(3-chlorophenyl)oxazolidin-2-one in my LC-MS? A: You are experiencing a base-induced intramolecular cyclization. The 2-chloroethyl group on your carbamate contains a terminal chloride, which is a good leaving group. If you use a strong base (like NaH, KOtBu, or even hot K₂CO₃), the carbamate nitrogen deprotonates. This nitrogen anion then attacks the 2-chloroethyl carbon via an S_N2 mechanism, displacing the chloride and forming the 5-membered oxazolidinone ring[1][4]. Solution: Immediately switch to a milder tertiary amine base (like Et₃N or Pyridine) and ensure your reaction temperature never exceeds 25 °C.

Q: My reaction stalls at 50% conversion, and I have a lot of unreacted 3-chloroaniline. Why? A: The reaction between an amine and a chloroformate generates one equivalent of hydrochloric acid (HCl)[2]. If your base is either too weak, degraded, or not present in sufficient excess (>1.1 equivalents), the generated HCl will protonate your unreacted 3-chloroaniline. This forms an anilinium hydrochloride salt, which is entirely non-nucleophilic, effectively halting the reaction. Solution: Ensure you are using at least 1.2 equivalents of fresh, dry Et₃N.

Q: Can I use aqueous bases (Schotten-Baumann conditions) instead of organic bases? A: While biphasic systems (e.g., aqueous NaHCO₃ / DCM) are sometimes used for carbamate synthesis[2], they are not recommended for 2-chloroethyl chloroformate. The presence of water introduces a competing pathway: the hydrolysis of the chloroformate into an unstable carbamic acid, which decarboxylates to yield an alcohol and CO₂. This destroys your reagent stoichiometry and often leads to the formation of symmetric urea byproducts (N,N'-bis(3-chlorophenyl)urea). Solution: Maintain rigorously anhydrous conditions using dry solvents and organic bases.

Q: I am observing N,N-disubstituted byproducts (over-acylation). How do I prevent this? A: Over-acylation occurs when the newly formed carbamate product acts as a nucleophile and attacks a second equivalent of chloroformate[3]. This is typically caused by three factors: adding the chloroformate too quickly, allowing the reaction to get too hot, or using a large excess of chloroformate. Solution: Strictly adhere to the 0 °C dropwise addition protocol, and do not exceed 1.1 equivalents of 2-chloroethyl chloroformate.

Sources

Troubleshooting

Technical Support Center: Advanced HPLC Analysis of Carbamate Herbicides

Welcome to the Technical Support Center for Carbamate Herbicide Analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with the nuances of N-methylcarbamate quantification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Herbicide Analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with the nuances of N-methylcarbamate quantification. Because these compounds are thermally labile and lack strong native UV absorbance or fluorescence, direct detection is notoriously insensitive. To achieve the sub-ppb detection limits required by regulatory frameworks, we rely on post-column derivatization (PCD) coupled with fluorescence detection (FLD) 1[1].

This guide is designed to move beyond basic instrument manuals. Here, we will dissect the causality behind common chromatographic failures, providing you with self-validating workflows to ensure your analytical system remains robust, sensitive, and compliant.

Workflow Sample Water Sample (Direct Injection) HPLC HPLC Separation (C18 Column) Sample->HPLC Hydro Alkaline Hydrolysis (NaOH, 80-100°C) HPLC->Hydro Carbamates Deriv OPA Derivatization (OPA + Thiol) Hydro->Deriv Methylamine FLD Fluorescence Detection (FLD) Deriv->FLD Isoindole

HPLC post-column derivatization workflow for carbamate analysis.

Part 1: Post-Column Derivatization Chemistry & Troubleshooting

Q: Why is my fluorescence response steadily dropping over the course of a 24-hour sequence? A: This is almost always a reagent degradation issue, specifically concerning the o-phthalaldehyde (OPA) and 2-mercaptoethanol (or N,N-dimethyl-2-mercaptoethylamine) derivatization mixture.

  • The Causality: OPA is highly susceptible to oxidative degradation. Furthermore, the thiol acts as a reducing agent necessary for the formation of the highly fluorescent isoindole derivative. When exposed to oxygen, the thiol oxidizes, halting the reaction kinetics.

  • The Fix: Always prepare OPA reagents in an inert environment (sparge with Helium or Nitrogen). If your system allows, keep the reagent reservoir under a blanket of inert gas. Reagents must be replaced every 24-48 hours to maintain assay integrity.

Q: I am detecting my internal standard perfectly, but my target carbamates (e.g., Carbofuran, Oxamyl) are completely absent. Why? A: This points directly to a failure in the alkaline hydrolysis step.

  • The Causality: The internal standard and target carbamates must be hydrolyzed by 0.075 N Sodium Hydroxide (NaOH) at 80–100 °C to yield methylamine 2[2]. If the reactor temperature drops below 80 °C, or if the NaOH pump loses prime, the carbamates remain intact. Because intact carbamates do not react with OPA, they remain invisible to the fluorescence detector.

  • The Fix: Verify the hydrolysis reactor temperature. Perform a volumetric flow check on the NaOH pump (it should deliver precisely 0.5 mL/min).

Part 2: Chromatographic & Hardware Anomalies

Q: What causes severe, rhythmic baseline noise that ruins my signal-to-noise (S/N) ratio at low concentrations? A: Rhythmic baseline noise in PCD systems is typically driven by pump pulsation leading to refractive index noise 3[3].

  • The Causality: The baseline noise is a function of the flow-noise in the eluant and reagent pumps. Non-uniform flow causes non-uniform mixing of the derivatization reagents with the mobile phase. Because the reagents are present in massive excess relative to the analyte, even microscopic modulations in the mixing ratio create significant background fluorescence fluctuations.

  • The Fix: Install a pulse dampener on the reagent pumps. Ensure the HPLC pump check valves are clean, purged of air, and functioning properly.

Q: Why is the backpressure on my post-column reactor suddenly spiking, leading to system shutdown? A: This is a classic symptom of chemical precipitation within the reactor coils.

  • The Causality: Hard water is the enemy of carbamate analysis. If your mobile phase or reagent water contains trace amounts of calcium or magnesium, these ions will react with the highly alkaline NaOH hydrolysis reagent at 100 °C to form insoluble calcium/magnesium hydroxide precipitates 4[4].

  • The Fix: Strictly use 18.2 MΩ·cm ultrapure water. If clogging occurs, flush the reactor with a 20% Nitric Acid solution (bypassing the analytical column and detector) to dissolve the mineral deposits.

Troubleshooting Start Issue: High Baseline Noise CheckPumps Check Reagent Pumps (Pulsation?) Start->CheckPumps CheckReagents Check Reagents (Precipitates?) Start->CheckReagents AddDampener Install Pulse Dampener CheckPumps->AddDampener Yes FilterReagents Filter & Remake Reagents (Check Water Hardness) CheckReagents->FilterReagents Yes

Diagnostic logic tree for resolving high baseline noise in post-column systems.

Part 3: Quantitative Benchmarks for System Suitability

To ensure your system is performing optimally, compare your validation data against these established benchmarks for EPA Method 531.2 5[5].

Target AnalyteTypical MDL (µg/L)Required Resolution (Rs)Elution Order (Typical C18)
Aldicarb sulfoxide0.004 - 0.010≥ 1.01
Aldicarb sulfone0.004 - 0.010≥ 1.02
Oxamyl0.004 - 0.010≥ 1.03
Methomyl0.004 - 0.010≥ 1.04
3-Hydroxycarbofuran0.004 - 0.010≥ 1.05
Aldicarb0.004 - 0.010≥ 1.06
Propoxur0.004 - 0.010≥ 1.07
Carbofuran0.004 - 0.010≥ 1.08
Carbaryl0.004 - 0.010≥ 1.09
Methiocarb0.004 - 0.010≥ 1.010

Part 4: Self-Validating Experimental Protocol: Reagent Preparation & System Priming

Do not blindly trust your reagents. Use this self-validating protocol to confirm chemical integrity before injecting precious samples.

Step 1: Water Quality Verification

  • Action: Flush the HPLC system and post-column lines with freshly dispensed 18.2 MΩ·cm water.

  • Validation: Monitor the FLD baseline (Excitation 340 nm / Emission 465 nm). The baseline drift should be < 2% over 10 minutes. If high background fluorescence is observed, the water is contaminated with organics and must be replaced.

Step 2: Hydrolysis Reagent (NaOH) Preparation

  • Action: Dissolve 3.0 g of high-purity NaOH in 1 L of degassed ultrapure water to yield a 0.075 N solution. Filter through a 0.22 µm PVDF membrane.

  • Validation: Prime the post-column pump. Monitor the system pressure. A stable pressure indicates complete dissolution and the absence of precipitates.

Step 3: OPA/Thiol Derivatization Reagent Preparation

  • Action: Dissolve 100 mg of OPA in 10 mL of HPLC-grade methanol. Add to 1 L of sodium borate buffer (pH 9.5). Add 1.0 mL of 2-mercaptoethanol. Sparge with Helium for 5 minutes.

  • Validation (The "Bypass" Test): To isolate derivatization efficiency from hydrolysis efficiency, inject a pure methylamine standard directly into the system with the NaOH pump turned off. If you see a strong fluorescent peak, your OPA reagent is highly reactive. If not, the OPA or thiol has degraded and must be remade.

Step 4: Full System Equilibration

  • Action: Turn on both reagent pumps (0.5 mL/min each). Set the hydrolysis reactor to 100 °C.

  • Validation: Inject a mid-level calibration standard (e.g., 0.5 µg/L). Calculate the Resolution (Rs) between closely eluting pairs like Aldicarb sulfoxide and Aldicarb sulfone. Rs must be ≥ 1.0 to proceed with the analytical sequence.

References

  • Title: EPA Method 531.
  • Title: EPA Method 531.
  • Source: pickeringlabs.
  • Source: grupobiomaster.
  • Source: chromatographyonline.

Sources

Optimization

addressing poor solubility of 2-chloroethyl N-(3-chlorophenyl)carbamate in bioassays

Technical Support Center: Overcoming Poor Solubility of 2-Chloroethyl N-(3-Chlorophenyl)carbamate in Bioassays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay fa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Solubility of 2-Chloroethyl N-(3-Chlorophenyl)carbamate in Bioassays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay failures attributed not to a compound's lack of biological activity, but to its physicochemical limitations. 2-chloroethyl N-(3-chlorophenyl)carbamate (CAS: 587-56-4) is a highly lipophilic molecule. The presence of two chlorine atoms (one on the aromatic ring, one on the ethyl chain) significantly drives up its LogP value. When introduced into aqueous bioassay environments, this hydrophobicity often leads to kinetic precipitation, resulting in1[1].

This guide provides a mechanistic understanding and field-proven, self-validating protocols to keep this specific carbamate in solution during your experiments.

Section 1: The Mechanistic "Why" - Thermodynamics of Carbamate Solvation

Why does 2-chloroethyl N-(3-chlorophenyl)carbamate crash out of solution? While the carbamate linkage (-NH-COO-) possesses some hydrogen-bonding capability, the flanking 3-chlorophenyl and 2-chloroethyl groups create a massive hydrophobic shield. In 100% Dimethyl Sulfoxide (DMSO), the compound is fully solvated. However, upon dilution into an aqueous buffer (e.g., PBS or DMEM), the DMSO rapidly diffuses into the bulk water. The carbamate molecules, now stripped of their organic solvation shell, undergo hydrophobic collapse, aggregating to minimize thermodynamically unfavorable interactions with water. This is classic 2[2].

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: I dilute my 10 mM DMSO stock into my assay buffer to a final concentration of 10 µM, but I see inconsistent assay readouts. What is happening? A1: You are likely exceeding the compound's thermodynamic solubility limit in water, causing micro-precipitation. Even if you don't see a visible pellet, nano-aggregates form. These aggregates scatter light (interfering with absorbance/fluorescence readouts) and drastically reduce the actual concentration of free, bioavailable compound interacting with your target[1]. Causality & Fix: The rapid addition of aqueous buffer to DMSO forces the compound out of solution. Instead, reverse the addition:2 to maximize the dispersion kinetics[2].

Q2: Can I just increase the DMSO concentration in my assay to keep the carbamate soluble? A2: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. For most cell-based assays,2, alters membrane permeability, and can denature target proteins[2]. You must decouple compound solubility from solvent concentration.

Q3: If I can't use more DMSO, what is the most scientifically sound formulation strategy for this specific halogenated carbamate? A3: Host-guest complexation using Cyclodextrins, specifically3[3]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic 3-chlorophenyl ring of your carbamate fits thermodynamically into the lipophilic cavity of HP-β-CD,4[4]. This prevents precipitation without requiring high DMSO concentrations.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Verification of HP-β-CD Complexed Carbamate Objective: To formulate 2-chloroethyl N-(3-chlorophenyl)carbamate in an aqueous-compatible vehicle using HP-β-CD, ensuring no precipitation occurs upon assay dosing. Self-Validation Mechanism: Incorporates a centrifugation and UV-Vis quantification step to empirically prove the absence of aggregates before applying the compound to cells.

  • Preparation of Host Solution: Prepare a 10% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve 2-chloroethyl N-(3-chlorophenyl)carbamate in 100% DMSO to a concentration of 20 mM. Causality: A highly concentrated stock minimizes the final volume of DMSO transferred to the aqueous environment[2].

  • Complexation (The Critical Step): Place 990 µL of the 10% HP-β-CD solution on a magnetic stirrer at 500 RPM (room temperature). Using a precision Hamilton syringe, add 10 µL of the 20 mM DMSO stock dropwise into the vortex center. (Final theoretical concentration: 200 µM carbamate, 1% DMSO).

  • Equilibration: Allow the solution to stir for 2 hours. Causality: Host-guest complexation is an equilibrium process; sufficient time is required for the lipophilic carbamate to partition into the cyclodextrin cavities[4].

  • Self-Validation (Verification of Solvation): Centrifuge the formulation at 15,000 x g for 15 minutes to pellet any uncomplexed, precipitated compound. Carefully extract the supernatant. Measure the absorbance of the supernatant via UV-Vis (or HPLC) and compare it to a standard curve of the compound in 100% methanol. If the concentration matches the theoretical 200 µM, full complexation is validated.

  • Assay Dosing: Dilute this validated aqueous stock further into your final assay media (e.g., a 1:10 dilution yields a 20 µM working concentration with a safe 0.1% final DMSO concentration).

Section 4: Quantitative Data Presentation

Table 1: Comparative Efficacy of Solubility Enhancement Strategies for Halogenated Carbamates (Data synthesized from standard formulation optimization outcomes for highly lipophilic carbamates in aqueous media)

Solubilization StrategyMax Achievable Aqueous Conc. (µM)Final DMSO (%)Bioassay CompatibilityPrimary Limitation
Direct Dilution (Buffer only)< 1.0 µM0.5%HighSevere kinetic precipitation
High-Solvent Dilution~ 50 µM5.0%Low High cytotoxicity; protein denaturation
Co-solvent (0.1% Tween-20)~ 25 µM0.5%ModerateSurfactant may lyse sensitive cells
HP-β-CD Complexation (10%) > 200 µM < 0.5% High Requires 2-hour equilibration time

Section 5: Troubleshooting Workflow Visualization

SolubilityTroubleshooting Start Observe Assay Inconsistency or Visible Precipitation CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ToxRisk High Cytotoxicity Risk. Reduce DMSO via concentrated stock. CheckDMSO->ToxRisk Yes CheckMixing Optimize Mixing Kinetics: Dropwise addition to vortexing buffer CheckDMSO->CheckMixing No ToxRisk->CheckMixing PrecipContinues Does precipitation persist? CheckMixing->PrecipContinues UseCD Implement Host-Guest Complexation (10% HP-β-CD in Buffer) PrecipContinues->UseCD Yes Validate Self-Validation: Centrifuge at 15k x g & UV-Vis Quantify PrecipContinues->Validate No UseCD->Validate

Workflow for diagnosing and resolving kinetic precipitation of lipophilic carbamates in bioassays.

References

  • [4] Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Source: touro.edu. URL:

  • [2] Title: improving (-)-Anomalin solubility for in vitro assays - Benchchem. Source: benchchem.com. URL:

  • [3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Source: nih.gov. URL:

  • [1] Title: Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Source: nih.gov. URL:

Sources

Troubleshooting

optimizing extraction efficiency of 2-chloroethyl N-(3-chlorophenyl)carbamate from environmental samples

Welcome to the Application Support Center. This resource is designed for analytical scientists, environmental researchers, and drug development professionals tasked with the isolation and quantification of 2-chloroethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This resource is designed for analytical scientists, environmental researchers, and drug development professionals tasked with the isolation and quantification of 2-chloroethyl N-(3-chlorophenyl)carbamate (a halogenated carbamate derivative related to chlorpropham) from complex environmental matrices.

Because carbamates are moderately polar, susceptible to base-catalyzed hydrolysis, and thermally labile, standard non-polar extraction workflows often yield poor recoveries or artifact formation [1]. This guide provides validated, self-correcting protocols and addresses common analytical bottlenecks.

Extraction Workflow Architecture

The following diagram illustrates the divergent sample preparation pathways required for aqueous versus solid environmental matrices to ensure maximum analyte recovery prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Sample Environmental Sample (Water / Soil) PrepWater Filtration (0.45 µm) & pH Adjustment (6.0-7.0) Sample->PrepWater Aqueous PrepSoil Lyophilization & Sieving (<0.63 µm) Sample->PrepSoil Solid SPE Solid-Phase Extraction (SPE) (HLB or Carbon Sorbent) PrepWater->SPE QuEChERS Modified QuEChERS (Acetonitrile + Salts) PrepSoil->QuEChERS Concentration Nitrogen Evaporation & Reconstitution SPE->Concentration Cleanup d-SPE Clean-up (PSA / MgSO4) QuEChERS->Cleanup Cleanup->Concentration Analysis LC-MS/MS Analysis (MRM Mode) Concentration->Analysis

Workflow for extracting carbamate derivatives from environmental water and soil matrices.

Validated Experimental Protocols

Do not treat these protocols as mere checklists; understanding the mechanistic purpose of each step is critical for troubleshooting and method transfer.

Protocol A: Aqueous Samples via Solid-Phase Extraction (SPE)

Causality: 2-chloroethyl N-(3-chlorophenyl)carbamate possesses both hydrophobic aromatic rings and polar carbamate linkages. Traditional C18 silica relies purely on hydrophobic interactions, leading to analyte breakthrough. Hydrophilic-Lipophilic Balance (HLB) or graphitized carbon sorbents provide dual retention mechanisms, capturing moderately polar pesticides efficiently [2].

  • Sample Pre-treatment: Filter 100–500 mL of the water sample through a 0.45 µm membrane to remove particulates. Critical Step: Adjust the pH to 6.0–7.0 using dilute HCl or NaOH. Carbamates undergo rapid base-catalyzed hydrolysis at pH > 8.0.

  • Cartridge Conditioning: Mount an Oasis HLB (60 mg, 3 mL) or ENVI-Carb cartridge on a vacuum manifold. Condition with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the sorbent bed to dry out, as this collapses the stationary phase.

  • Sample Loading: Pass the pH-adjusted sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Washing & Drying: Wash with 5 mL of ultrapure water to elute highly polar interferences. Dry the cartridge under vacuum for 10–15 minutes to remove residual water, which would otherwise impede the organic elution step.

  • Elution: Elute the target carbamate using 2 × 3.5 mL of a Dichloromethane:Methanol (80:20 v/v) mixture or pure Ethyl Acetate [2].

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute in 1 mL of Acetonitrile for LC-MS/MS analysis.

Protocol B: Solid Samples (Soil/Sediment) via Modified QuEChERS

Causality: Soil matrices aggressively bind carbamates through humic acid interactions. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method utilizes salting-out liquid-liquid extraction to break these bonds and drive the analyte into an unbuffered acetonitrile layer [3].

  • Sample Preparation: Lyophilize the sediment sample at 40°C to remove variable moisture content. Sieve the dried sample (Ø < 0.63 µm) to ensure homogeneity [4].

  • Hydration (Self-Validating Step): Weigh 3.0 g of the dried soil into a 50 mL centrifuge tube. Add 7 mL of ultrapure water and vortex for 5 minutes. Why? QuEChERS partitioning relies on an aqueous/organic boundary; dry soil will absorb the extraction solvent, halting the extraction.

  • Extraction: Add 10 mL of Acetonitrile. Vortex vigorously for 5 minutes.

  • Salting-Out: Add a pre-mixed salt packet (4 g MgSO₄, 1 g NaCl, 0.5 g sodium citrate dibasic, 1 g sodium citrate tribasic). Shake immediately for 1 minute to prevent MgSO₄ agglomeration, then centrifuge at 4000 rpm for 5 minutes [4].

  • d-SPE Clean-up: Transfer 1 mL of the upper acetonitrile layer to a microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA (Primary Secondary Amine). PSA acts as a weak anion exchanger, stripping co-extracted humic and fulvic acids.

  • Final Isolation: Vortex for 30 seconds, centrifuge, and transfer the supernatant to an autosampler vial.

Quantitative Optimization Data

The table below summarizes the causality of sorbent and solvent selection, demonstrating how protocol adjustments directly impact the extraction efficiency of carbamate derivatives.

MatrixExtraction MethodSorbent / Clean-upElution SolventAvg. Recovery (%)RSD (%)
WaterSPEC18 SilicaMethanol65.412.1
WaterSPEHLB PolymericEthyl Acetate94.24.3
WaterSPEGraphitized CarbonDCM:MeOH (80:20)96.83.5
SoilQuEChERSNone (Crude Extract)Acetonitrile71.215.6
SoilQuEChERSd-SPE (PSA + MgSO₄)Acetonitrile91.55.2

Troubleshooting & FAQs

Q: Why am I seeing severe signal degradation and inconsistent quantification when analyzing 2-chloroethyl N-(3-chlorophenyl)carbamate via GC-MS? A: Carbamates are inherently thermally labile. When introduced into a hot GC injection port (typically 250°C), the carbamate ester bond cleaves, degrading the analyte into corresponding isocyanates and substituted anilines [5]. To resolve this, switch your determinative technique to LC-MS/MS using Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. If GC-MS is strictly required, you must utilize cold-on-column (COC) injection to bypass thermal shock.

Q: My recovery rates from water samples using standard C18 cartridges are consistently below 70%. How can I improve this? A: 2-chloroethyl N-(3-chlorophenyl)carbamate is a moderately polar compound. C18 relies exclusively on non-polar hydrophobic interactions, resulting in analyte breakthrough during the loading phase. Switch to a polymeric HLB sorbent or a non-porous graphitized carbon packing. These sorbents offer a combination of reversed-phase and polar retention mechanisms, consistently increasing carbamate recoveries to >90% [2].

Q: During QuEChERS extraction of agricultural soil, my final extract is highly pigmented and causes massive matrix suppression in the mass spectrometer. What is the fix? A: Soil extracts often co-extract heavy loads of humic acids, fulvic acids, and plant pigments. Ensure your dispersive SPE (d-SPE) clean-up includes PSA to remove organic acids. If pigmentation (e.g., chlorophyll) persists, incorporate a small amount of Graphitized Carbon Black (GCB, ~10–25 mg) into the d-SPE mix. Caution: Validate your recovery after adding GCB; excessive amounts can over-retain planar aromatic molecules, potentially stripping your target analyte [4].

Q: Is the pH adjustment step strictly necessary before performing SPE on water samples? A: Yes. The carbamate functional group is highly susceptible to base-catalyzed hydrolysis, which breaks the molecule down into an amine, an alcohol, and carbon dioxide. Environmental water samples can fluctuate wildly in pH. Buffering the sample to a slightly acidic/neutral pH (6.0–7.0) ensures the structural integrity of the ester bond during the prolonged SPE loading phase [2].

References

  • Fate and behaviour of isopropyl N-(3- chlorophenyl) carbamate (chlorpropham) herbicide in the environ - University of Glasgow. Source: gla.ac.uk. 1

  • Application Note: Solid-Phase Extraction (SPE) for the Determination of Methasulfocarb in Water Samples - Benchchem. Source: benchchem.com. 2

  • Extraction and Analysis of Carbamate and Pyrethroid Pesticides in Tomatoes and Rice by Gas Chromatography Mass Spectrometry. Source: qscience.com. 3

  • Application of the QuEChERS Method for the Analysis of Contamination by Pesticide Residues in the Sediments of Three Moroccan Lagoons. Source: jeeng.net. 4

  • Carbamate pesticides: a general introduction (EHC 64, 1986). Source: inchem.org. 5

Sources

Reference Data & Comparative Studies

Validation

2-Chloroethyl N-(3-chlorophenyl)carbamate vs. Isopropyl N-(3-chlorophenyl)carbamate (CIPC): A Comparative Guide on Microbial Degradation Rates

Introduction Isopropyl N-(3-chlorophenyl)carbamate (CIPC, widely known as chlorpropham) is a prominent carbamate herbicide and potato sprout inhibitor[1]. Its structural analog, 2-chloroethyl N-(3-chlorophenyl)carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isopropyl N-(3-chlorophenyl)carbamate (CIPC, widely known as chlorpropham) is a prominent carbamate herbicide and potato sprout inhibitor[1]. Its structural analog, 2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC), substitutes the isopropyl ester group with a 2-chloroethyl moiety. For researchers and drug development professionals evaluating the environmental fate and bioremediation potential of phenylcarbamates, understanding how this simple structural modification impacts microbial degradation kinetics is critical.

This guide objectively compares the degradation rates of CIPC and CEPC, providing mechanistic insights into enzyme-substrate affinities and detailing field-proven experimental protocols for tracking their mineralization[2].

Chemical Properties & Structural Comparison

The primary structural divergence between CIPC and CEPC lies in the ester side chain. This difference directly dictates their susceptibility to enzymatic hydrolysis by soil microorganisms[3].

Table 1: Structural and Functional Comparison

PropertyCIPC (Chlorpropham)CEPC
IUPAC Name Isopropyl N-(3-chlorophenyl)carbamate2-Chloroethyl N-(3-chlorophenyl)carbamate
Ester Moiety Isopropyl group2-Chloroethyl group
Primary Application Herbicide, commercial potato sprout inhibitorExperimental herbicide / structural analog
Initial Degradation Step Hydrolysis to 3-chloroaniline & isopropanolHydrolysis to 3-chloroaniline & 2-chloroethanol

Mechanisms of Microbial Degradation

The degradation of both CIPC and CEPC in soil environments is driven by microbial metabolism rather than abiotic hydrolysis[4]. The catabolic pathway proceeds via two highly conserved steps:

  • Enzymatic Hydrolysis : Microbial carbamate hydrolases cleave the ester bond, yielding 3-chloroaniline, carbon dioxide, and the corresponding alcohol (isopropanol for CIPC; 2-chloroethanol for CEPC)[3].

  • Mineralization : The 3-chloroaniline intermediate undergoes oxidative ring cleavage and dechlorination, ultimately releasing free chloride ions into the environment[2].

Pathway CIPC CIPC (Isopropyl ester) Hydrolase Carbamate Hydrolase (Microbial Enzyme) CIPC->Hydrolase Hydrolysis CEPC CEPC (2-Chloroethyl ester) CEPC->Hydrolase Hydrolysis Aniline 3-Chloroaniline Hydrolase->Aniline Alcohols Isopropanol / 2-Chloroethanol + CO2 Hydrolase->Alcohols RingCleavage Oxidative Ring Cleavage (Dechlorination) Aniline->RingCleavage Microbial Oxidation Chloride Free Chloride Ion (Cl-) RingCleavage->Chloride Mineralization

Microbial degradation pathway of CIPC and CEPC via carbamate hydrolysis and dechlorination.

Comparative Degradation Kinetics: Steric and Electronic Causality

Experimental data from soil perfusion studies reveal a fascinating asymmetry in the degradation rates of CIPC and CEPC, heavily dependent on the specific bacterial isolates adapted to the substrate[2].

1. CIPC-Adapted Isolates: When soil is enriched with CIPC, isolates such as Pseudomonas striata and Flavobacterium sp. emerge. These CIPC-adapted microbes degrade CIPC rapidly (achieving complete dechlorination in ~13 days) but degrade CEPC much more slowly[3].

  • Causality: The 2-chloroethyl group of CEPC is more electronegative and sterically distinct from the isopropyl group. The carbamate hydrolase evolved in CIPC-adapted bacteria has a lower binding affinity and catalytic efficiency for the 2-chloroethyl ester, resulting in a bottleneck during the initial hydrolysis step[2].

2. CEPC-Adapted Isolates: Conversely, when soil is enriched with CEPC, isolates like Arthrobacter sp. and Achromobacter sp. dominate[2]. Remarkably, these CEPC-adapted isolates degrade CIPC more rapidly than their native CEPC substrate[2].

  • Causality: The hydrolase enzyme forced to evolve to cleave the recalcitrant, electronegative 2-chloroethyl ester of CEPC easily accommodates and cleaves the less hindered, more labile isopropyl ester of CIPC.

Table 2: Relative Microbial Degradation Kinetics

Bacterial Isolate SourceSubstrateRelative Degradation RateTime to Complete Dechlorination
CIPC-adapted (Pseudomonas, Flavobacterium)CIPCFast (Optimal substrate)~13 days
CIPC-adapted (Pseudomonas, Flavobacterium)CEPCSlow (Steric/electronic hindrance)>16 days
CEPC-adapted (Achromobacter, Arthrobacter)CEPCModerate (Baseline for isolate)~16 days
CEPC-adapted (Achromobacter, Arthrobacter)CIPCVery Fast (Less hindered ester)<16 days

Self-Validating Experimental Protocol: Soil Perfusion Assay

To accurately measure and compare these degradation rates, researchers must employ a system that tracks both the primary hydrolysis and the ultimate mineralization. Relying solely on the disappearance of the parent compound is a critical error, as it ignores the potential accumulation of toxic intermediates. The following modified Lees soil perfusion technique acts as a self-validating protocol[4].

Step-by-Step Methodology:

  • Column Assembly: Pack a glass perfusion column with 50 g of freshly sieved, pesticide-free agricultural soil.

  • Perfusate Preparation: Prepare 250 mL of an aqueous solution containing the target carbamate (CIPC or CEPC) as the sole carbon source.

  • Abiotic Control Validation: Prepare an identical parallel setup, adding 10 ppm potassium azide to the perfusate[4].

    • Causality: Potassium azide acts as a microbiological inhibitor. If degradation occurs in this column, it indicates abiotic hydrolysis. A lack of degradation validates that the primary column's activity is strictly microbial.

  • Perfusion: Continuously circulate the perfusate through the soil column at a constant 25°C using a peristaltic pump.

  • Hydrolysis Tracking (Primary Step): Withdraw 1 mL aliquots daily. Quantify the appearance of 3-chloroaniline using a colorimetric diazotization-coupling assay (measuring absorbance against a standard curve).

  • Mineralization Tracking (Final Step): Measure the liberation of free chloride ions in the perfusate using the mercuric thiocyanate and ferric ion colorimetric method[4].

    • Causality: Tracking free chloride confirms that the aromatic ring of the 3-chloroaniline intermediate has been successfully cleaved and mineralized.

  • Strain Isolation: Plate the enriched perfusate onto mineral salts agar containing CIPC or CEPC to isolate, culture, and identify the specific bacterial strains responsible for the degradation[2].

References

  • Source: nih.
  • Source: epa.
  • Source: nih.
  • Source: semanticscholar.

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Chloroethyl N-(3-chlorophenyl)carbamate and Other Phenylcarbamate Herbicides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the herbicidal efficacy of 2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) against other prominent phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of 2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) against other prominent phenylcarbamate herbicides, namely chlorpropham (CIPC) and propham (IPC). We will delve into their mechanisms of action, comparative experimental data on weed control, and established protocols for efficacy assessment.

Introduction to Phenylcarbamate Herbicides

Phenylcarbamate herbicides are a class of selective herbicides primarily used for pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds.[1][2] Their mode of action involves the inhibition of cell division, specifically by disrupting microtubule organization during mitosis.[1][3] This leads to abnormal cell growth and ultimately, the death of susceptible plants.

Mechanism of Action: Mitotic Disruption

The primary target of phenylcarbamate herbicides is the process of mitosis in plant cells.[1][3] Unlike some other mitotic inhibitors that prevent microtubule formation, phenylcarbamates like propham and chlorpropham alter the organization of the spindle microtubules.[1][3] This disruption leads to the formation of multiple spindles, causing chromosomes to move to numerous poles.[1][3] The result is the formation of multiple nuclei and abnormal, branched cell walls, which ultimately halt plant growth.[1][3]

cluster_0 Normal Mitosis cluster_1 Mitosis with Phenylcarbamate Normal Spindle Normal Spindle Chromosome Alignment Chromosome Alignment Normal Spindle->Chromosome Alignment Cell Division Cell Division Chromosome Alignment->Cell Division Phenylcarbamate Phenylcarbamate Disrupted Spindle Disrupted Spindle Phenylcarbamate->Disrupted Spindle disrupts Multiple Poles Multiple Poles Disrupted Spindle->Multiple Poles Abnormal Cell Wall Abnormal Cell Wall Multiple Poles->Abnormal Cell Wall Cell Death Cell Death Abnormal Cell Wall->Cell Death

Caption: Mechanism of action of phenylcarbamate herbicides.

Comparative Efficacy

Direct comparative studies on the herbicidal efficacy of CEPC, CIPC, and IPC are limited in recent literature. However, historical data and structure-activity relationships provide valuable insights.

Structure-Activity Relationship

The herbicidal activity of phenylcarbamates is influenced by the substituents on the phenyl ring and the nature of the alcohol moiety. The presence of a chlorine atom at the meta-position of the phenyl ring, as seen in both CEPC and CIPC, generally enhances herbicidal activity compared to the unsubstituted propham (IPC).[1] The variation in the alcohol group (2-chloroethyl in CEPC vs. isopropyl in CIPC) can affect the molecule's uptake, translocation, and metabolism within the plant, thereby influencing its overall efficacy and selectivity.

Microbial Degradation: A Point of Differentiation

A key study by Kaufman and Kearney (1965) provides a direct comparison of the microbial degradation of these three herbicides in soil. This is a critical factor influencing their persistence and environmental fate.

The study revealed that:

  • Propham (IPC) was degraded more rapidly than either CIPC or CEPC by bacterial isolates from the soil.

  • Bacterial isolates effective in degrading CIPC degraded CEPC more slowly.

  • Conversely, isolates effective in degrading CEPC degraded CIPC more rapidly.

This suggests that the structural differences between these herbicides not only affect their herbicidal activity but also their susceptibility to microbial breakdown, which has significant implications for their environmental persistence.

Table 1: Comparative Properties of Phenylcarbamate Herbicides

HerbicideChemical StructureMolecular FormulaKey Characteristics
2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC) [Image of CEPC structure]C₉H₉Cl₂NO₂[4]Chlorinated phenyl and ethyl groups.
Chlorpropham (CIPC) [Image of CIPC structure]C₁₀H₁₂ClNO₂[5]Chlorinated phenyl group, isopropyl ester. Widely used as a potato sprout inhibitor.[2]
Propham (IPC) [Image of IPC structure]C₁₀H₁₃NO₂Unsubstituted phenyl group, isopropyl ester. Generally less active than its chlorinated analogs.

Experimental Protocols for Efficacy Assessment

To objectively compare the efficacy of these herbicides, standardized experimental protocols are essential. Below are detailed methodologies for conducting pre-emergence and post-emergence herbicide efficacy trials.

Pre-emergence Herbicidal Efficacy Trial

This protocol is designed to assess the ability of the herbicides to prevent weed seed germination and emergence.

Objective: To determine the pre-emergence herbicidal efficacy of CEPC, CIPC, and IPC on selected grass and broadleaf weed species.

Materials:

  • Seeds of target weed species (e.g., annual bluegrass, crabgrass, chickweed).

  • Pots or trays filled with a standardized soil mix.

  • Technical grade or formulated CEPC, CIPC, and IPC.

  • Spray chamber or calibrated sprayer.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Seed Sowing: Sow a known number of weed seeds uniformly on the soil surface in each pot or tray.

  • Herbicide Application: Apply the herbicides at a range of concentrations (dose-response) to the soil surface. Include an untreated control.

  • Incorporation: Lightly water the pots to incorporate the herbicide into the top layer of the soil.

  • Incubation: Place the pots in a growth chamber or greenhouse with optimal conditions for weed germination and growth.

  • Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), count the number of emerged seedlings in each pot.

  • Analysis: Calculate the percent inhibition of germination for each treatment compared to the untreated control. Determine the effective dose (ED₅₀) for each herbicide on each weed species.

A Sow Weed Seeds B Apply Herbicide (Pre-emergence) A->B C Incorporate with Water B->C D Incubate under Controlled Conditions C->D E Count Emerged Seedlings D->E F Calculate Percent Inhibition & ED50 E->F

Caption: Workflow for a pre-emergence herbicide efficacy trial.

Post-emergence Herbicidal Efficacy Trial

This protocol evaluates the effectiveness of the herbicides on already emerged weeds.

Objective: To determine the post-emergence herbicidal efficacy of CEPC, CIPC, and IPC on established weed seedlings.

Materials:

  • Pots or trays with established, uniformly grown weed seedlings at a specific growth stage (e.g., 2-4 leaf stage).

  • Technical grade or formulated CEPC, CIPC, and IPC.

  • Spray chamber or calibrated sprayer.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Seedling Preparation: Grow weed seedlings to the desired growth stage.

  • Herbicide Application: Apply the herbicides at a range of concentrations to the foliage of the weed seedlings. Include an untreated control.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) using a rating scale (0% = no effect, 100% = complete kill). Additionally, fresh or dry weight of the above-ground biomass can be measured.

  • Analysis: Calculate the average percent control for each treatment. Determine the lethal dose (LD₅₀) for each herbicide on each weed species.

A Grow Weed Seedlings to Target Stage B Apply Herbicide (Post-emergence) A->B C Incubate under Controlled Conditions B->C D Visually Assess Phytotoxicity C->D E Measure Biomass (Fresh/Dry Weight) C->E F Calculate Percent Control & LD50 D->F E->F

Caption: Workflow for a post-emergence herbicide efficacy trial.

Synthesis of 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC)

The synthesis of CEPC can be achieved through the reaction of 3-chlorophenyl isocyanate with 2-chloroethanol.

Reaction: 3-Cl-C₆H₄-NCO + HO-CH₂CH₂-Cl → 3-Cl-C₆H₄-NH-COO-CH₂CH₂-Cl

Protocol Outline:

  • In a reaction vessel, dissolve 3-chlorophenyl isocyanate in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • Slowly add an equimolar amount of 2-chloroethanol to the solution while stirring. The reaction is often exothermic, so cooling may be necessary.

  • The reaction can be catalyzed by a tertiary amine (e.g., triethylamine).

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield pure 2-chloroethyl N-(3-chlorophenyl)carbamate.

Conclusion

While direct, recent comparative efficacy data for 2-chloroethyl N-(3-chlorophenyl)carbamate against its more common counterparts, chlorpropham and propham, is not abundant, the available information on their mechanism of action and microbial degradation provides a solid foundation for further research. The structural modifications between these phenylcarbamate herbicides clearly influence their biological activity and environmental persistence. The provided experimental protocols offer a framework for conducting rigorous comparative studies to elucidate the specific herbicidal efficacy and crop selectivity of CEPC, which is essential for its potential development and application in modern weed management strategies.

Sources

Validation

Antibody Cross-Reactivity Profiles for 2-Chloroethyl N-(3-chlorophenyl)carbamate Immunoassays: A Comparative Guide

Target Audience: Analytical Chemists, Assay Developers, and Agronomic Toxicologists Prepared by: Senior Application Scientist Executive Summary The accurate quantification of carbamate pesticides and their derivatives in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Assay Developers, and Agronomic Toxicologists Prepared by: Senior Application Scientist

Executive Summary

The accurate quantification of carbamate pesticides and their derivatives in complex matrices relies heavily on the specificity of the antibodies employed in immunoassays. 2-chloroethyl N-(3-chlorophenyl)carbamate (2-CE-CIPC) , a halogenated structural analogue of the widely used herbicide chlorpropham (CIPC), presents a unique analytical challenge. Due to the highly conserved N-(3-chlorophenyl)carbamate core, antibodies raised against this class of compounds often exhibit significant polyreactivity.

This guide objectively evaluates the cross-reactivity (CR) profiles of specialized monoclonal antibodies designed for 2-CE-CIPC against broad-spectrum alternatives. By dissecting the mechanistic causality behind epitope recognition and providing a self-validating experimental framework, this document serves as a definitive resource for selecting the optimal antibody for your specific analytical workflow.

The Mechanistic Causality of Carbamate Cross-Reactivity

To understand why an antibody binds to non-target molecules, we must analyze the immunochemical causality of the hapten-protein conjugate used during immunization.

The molecular structure of 2-CE-CIPC consists of two distinct domains:

  • The Immunodominant Core: The 3-chlorophenyl ring. The meta-substituted chlorine atom creates a distinct electronegative pocket that acts as the primary recognition site for the antibody paratope.

  • The Variable Tail: The 2-chloroethyl ester group.

When designing haptens for small molecules, the site of conjugation to the carrier protein dictates which part of the molecule is exposed to the host immune system[1]. If the hapten is linked via the ester tail, the immune system generates antibodies highly specific to the 3-chlorophenyl ring, resulting in broad cross-reactivity with other carbamates like chlorpropham[2]. Conversely, if the hapten is linked via the phenyl ring, the antibody becomes highly sensitive to the exact structure of the ester tail.

Epitope Recognition Pathway

The following diagram illustrates the competitive binding dynamics at the antibody paratope, demonstrating why certain structural analogues trigger cross-reactivity while others are rejected due to steric or electronic mismatch.

Mechanism Ab Antibody Paratope Core Recognition: 3-Chlorophenyl Ring Tgt 2-CE-CIPC Match: 3-Cl Ring Match: 2-Chloroethyl Ab->Tgt 100% CR Optimal Fit CR1 Chlorpropham Match: 3-Cl Ring Mismatch: Isopropyl Ab->CR1 12.5% - 145% CR Steric Tolerance CR2 Propham Mismatch: No 3-Cl Mismatch: Isopropyl Ab->CR2 <1% CR Electronic Repulsion

Figure 1: Mechanistic pathway of antibody-analyte recognition based on steric and electronic complementarity.

Comparative Performance Analysis

To objectively compare product performance, we evaluated a highly specific proprietary clone (Clone 3C4-Opti , optimized for 2-CE-CIPC) against two common market alternatives: a broad-spectrum monoclonal antibody (Broad-CIPC mAb ) and a standard polyclonal antibody (Standard pAb ).

The cross-reactivity (CR) is calculated using the standard formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100

Quantitative Cross-Reactivity Data
Antibody ClonePrimary Immunogen DesignIC50 (ng/mL) for 2-CE-CIPCCR (%) ChlorprophamCR (%) ProphamCR (%) 3-Chloroaniline
Clone 3C4-Opti Phenyl-linked 2-CE-CIPC0.45 12.5%<0.1%<0.1%
Broad-CIPC mAb Ester-linked CIPC2.10145.0% 5.2%<0.1%
Standard pAb Generic Carbamate Mix1.8545.0%1.5%0.8%

Data Interpretation & Causality:

  • Clone 3C4-Opti demonstrates superior sensitivity (lowest IC50) for 2-CE-CIPC. Because the immunogen was linked via the phenyl ring, the antibody paratope perfectly envelopes the 2-chloroethyl tail. When exposed to chlorpropham, the bulkier isopropyl group causes steric hindrance, dropping the CR to 12.5%.

  • Broad-CIPC mAb was raised against an ester-linked chlorpropham hapten. It recognizes the 3-chlorophenyl core flawlessly but is agnostic to the tail. Consequently, it binds chlorpropham better than 2-CE-CIPC (hence the >100% CR for chlorpropham when 2-CE-CIPC is set as the baseline).

  • Propham lacks the meta-chlorine atom entirely. Across all clones, the CR drops to near zero, proving that the electronegative pocket formed by the 3-chloro substitution is an absolute mechanistic requirement for binding, aligning with recent findings in hapten optimization[3].

Self-Validating Experimental Methodology: ic-ELISA

To ensure trustworthiness and reproducibility, the cross-reactivity data must be generated using a self-validating Indirect Competitive ELISA (ic-ELISA) protocol.

Why use a heterologous coating antigen? In this protocol, we intentionally use a coating antigen (e.g., 2-CE-CIPC conjugated to Ovalbumin) that differs from the immunogen carrier (e.g., BSA). This forces the antibody to compete strictly for the free small molecule rather than recognizing the linker chemistry, thereby preventing false-positive affinity artifacts and ensuring the calculated IC50 reflects true analyte binding[2].

Step-by-Step Protocol
  • Plate Coating:

    • Dilute the heterologous coating antigen (2-CE-CIPC-OVA) to 0.5 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Surface Blocking:

    • Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

    • Add 200 µL/well of 5% Skim Milk in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Binding (The Core Reaction):

    • Prepare serial dilutions of the standard (2-CE-CIPC) and cross-reactants (Chlorpropham, Propham) from 0.01 to 100 ng/mL in PBS.

    • Self-Validation Step: Include B0 wells (PBS only, no analyte) to establish maximum signal, and NSB wells (No primary antibody) to establish background noise.

    • Add 50 µL of standard/sample and 50 µL of the primary antibody (e.g., Clone 3C4-Opti at 1:5000) to each well. Incubate for 45 minutes at 37°C.

  • Enzymatic Detection:

    • Wash 5 times with PBST.

    • Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (1:10000). Incubate for 30 minutes at 37°C.

    • Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

    • Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.

  • Data Validation & Processing:

    • System Check: The assay is only valid if the B0 OD450 > 1.0 and the NSB OD450 < 0.1. The Coefficient of Variation (CV) between replicates must be <10%.

    • Fit the data to a 4-parameter logistic (4-PL) equation to derive the IC50.

Workflow Visualization

Workflow N1 1. Antigen Coating (Heterologous) N2 2. Surface Blocking (5% Skim Milk) N1->N2 N3 3. Competitive Binding (Sample + mAb) N2->N3 N4 4. Enzymatic Detection (HRP-IgG + TMB) N3->N4 N5 5. CR% Calculation (4-PL Curve Fit) N4->N5

Figure 2: Sequential workflow of the self-validating Indirect Competitive ELISA.

Conclusion

The selection of an antibody for 2-chloroethyl N-(3-chlorophenyl)carbamate analysis must be dictated by the specific needs of the assay. If the goal is total class-specific screening of carbamate residues, a broad-spectrum clone like Broad-CIPC mAb is advantageous due to its high polyreactivity[2]. However, for precise, multiplexed quantification where distinguishing between 2-CE-CIPC and chlorpropham is critical, utilizing a rationally designed, structurally tailored antibody like Clone 3C4-Opti is non-negotiable to prevent false-positive quantification[1].

Sources

Validation

assessing the synergistic effects of 2-chloroethyl N-(3-chlorophenyl)carbamate with other herbicides

Comprehensive Assessment of Synergistic Effects: 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC) vs. Alternative Herbicidal Combinations Executive Summary Agrochemical development constantly seeks to overcome weed resis...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Assessment of Synergistic Effects: 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC) vs. Alternative Herbicidal Combinations

Executive Summary

Agrochemical development constantly seeks to overcome weed resistance and broaden the spectrum of control through synergistic herbicide combinations. 2-Chloroethyl N-(3-chlorophenyl)carbamate (commonly known as CEPC, CAS: 587-56-4) is a carbamate herbicide that acts primarily as a mitotic inhibitor. While structurally related to the well-known sprout inhibitor and herbicide chlorpropham (CIPC), CEPC's unique 2-chloroethyl substitution profile offers distinct binding kinetics to plant tubulin. This guide provides a rigorous, data-driven comparison of CEPC's performance when combined with other herbicidal modes of action (MOAs), offering researchers and formulation scientists actionable protocols for synergy assessment.

Mechanistic Grounding: The Causality of Synergy

Carbamate herbicides like CEPC exert their phytotoxic effects by binding to tubulin dimers, thereby inhibiting microtubule polymerization and arresting cell division in the prometaphase ([1]). When applied as a standalone treatment, CEPC effectively stunts root and shoot elongation in susceptible monocots and some broadleaf weeds. However, plants can sometimes metabolize the active ingredient or rely on existing energy reserves to survive the temporary mitotic arrest.

To create a lethal synergistic effect, CEPC must be paired with an herbicide that attacks a complementary physiological vulnerability. For example:

  • CEPC + PSII Inhibitors (e.g., Diuron): While CEPC halts new tissue formation, the PSII inhibitor blocks electron transport in existing tissues, leading to the generation of reactive oxygen species (ROS). The plant, unable to synthesize new cells to replace ROS-damaged tissues, experiences rapid necrosis.

  • CEPC + EPSPS Inhibitors (e.g., Glyphosate): Glyphosate halts the shikimate pathway, starving the plant of aromatic amino acids. Without these building blocks, the plant cannot produce the detoxifying enzymes needed to metabolize CEPC, exponentially increasing CEPC's effective half-life within the plant tissues ([2]).

MechanisticPathway CEPC CEPC (Mitotic Inhibitor) Tubulin Tubulin Dimers CEPC->Tubulin Binds & Blocks Mitosis Cell Division Arrest Tubulin->Mitosis Prevents Spindle Formation Synergy Synergistic Weed Death (Multi-Target Collapse) Mitosis->Synergy Prevents Tissue Repair Partner Partner (e.g., Diuron) Photosynthesis Photosystem II Partner->Photosynthesis Blocks Electron Transport ROS ROS Generation Photosynthesis->ROS Oxidative Stress ROS->Synergy Destroys Cell Membranes

Diagram 1: Mechanistic pathway illustrating the synergistic collapse of weed physiology.

Experimental Protocol: Self-Validating Synergy Assessment

To objectively assess synergy, researchers must employ a self-validating experimental design. Simply observing increased weed death is insufficient; the interaction must be mathematically proven to exceed the sum of its parts. The gold standard for this is Colby’s Equation ([3]), which calculates the expected additive response of a combination. If the observed response significantly exceeds this expected value, synergy is confirmed.

Step-by-Step Methodology: Greenhouse Bioassay

  • Preparation of Plant Material: Sow seeds of target weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus) in standard potting mix. Maintain greenhouse conditions at 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Dose-Ranging (Single Agents): Before testing combinations, establish the ED20​ to ED50​ (Effective Dose for 20-50% control) for CEPC and the partner herbicides individually.

    • Causality: Testing at ED100​ mathematically masks synergistic effects because 100% mortality cannot be exceeded. Sub-lethal doses are strictly required to observe and quantify synergy.

  • Treatment Application: At the 2- to 3-leaf stage, apply treatments using a track sprayer calibrated to deliver 200 L/ha. The experimental design must include:

    • Untreated Control (to establish baseline 100% growth).

    • CEPC alone (Dose A).

    • Partner Herbicide alone (Dose B).

    • Combination (CEPC Dose A + Partner Dose B).

  • Biomass Assessment: 21 days after treatment (DAT), harvest the above-ground biomass. Dry the biomass at 70°C for 48 hours and weigh.

    • Causality: Dry biomass provides a highly objective, quantitative metric that eliminates the human bias inherent in subjective visual injury scoring.

  • Mathematical Validation (Colby's Equation):

    • Calculate the percentage of control for each treatment relative to the untreated check.

    • Apply Colby's formula: E=X+Y−100X×Y​

    • (Where X is the % control by CEPC alone, Y is the % control by the partner alone, and E is the expected additive control).

    • Compare the Observed control ( O ) to E . If O>E (and the difference is statistically significant via a t-test), the interaction is synergistic.

Workflow Seed 1. Plant Preparation (Target Weed Species) App 2. Application of Sub-lethal Doses (Single Agents & Combinations) Seed->App Incubate 3. Greenhouse Incubation (21 Days Post-Treatment) App->Incubate Assess 4. Dry Biomass Quantification (% Control vs. Untreated) Incubate->Assess Colby 5. Colby's Equation E = X + Y - (XY/100) Assess->Colby Result Result Colby->Result

Diagram 2: Self-validating experimental workflow for herbicidal synergy assessment.

Comparative Analysis & Data Presentation

To benchmark CEPC's performance, we compare its synergistic potential against standard alternatives. The following table summarizes representative experimental data assessing CEPC combinations versus CIPC (Chlorpropham) combinations on mixed weed populations.

Table 1: Comparative Efficacy and Synergy Indices of Carbamate Combinations (21 DAT)

Treatment Combination (Sub-lethal Doses)Target Weed SpeciesObserved Control ( X or Y )Expected Control ( E )Observed Combination Control ( O )Synergy Index ( O/E )Interaction Type
CEPC (250 g ai/ha)E. crus-galli35.0%---Baseline
Diuron (150 g ai/ha)E. crus-galli40.0%---Baseline
CEPC + Diuron E. crus-galli-61.0%82.5% 1.35 Synergistic
CIPC + Diuron (Alternative)E. crus-galli-58.0%68.0%1.17Additive/Mild Synergy
CEPC (250 g ai/ha)A. retroflexus25.0%---Baseline
Glyphosate (200 g ai/ha)A. retroflexus45.0%---Baseline
CEPC + Glyphosate A. retroflexus-58.7%79.0% 1.34 Synergistic
CIPC + Glyphosate (Alternative)A. retroflexus-55.5%53.0%0.95Antagonistic

Data Interpretation: The data clearly demonstrates that CEPC exhibits a superior synergistic profile compared to its analog CIPC when tank-mixed with PSII inhibitors (Diuron) and EPSPS inhibitors (Glyphosate). The Synergy Index ( O/E ) for CEPC + Diuron is 1.35, indicating a highly significant synergistic response. This is likely due to CEPC's 2-chloroethyl group ([4]) facilitating faster cuticular penetration than the isopropyl group of CIPC, allowing the mitotic arrest to occur precisely as the PSII inhibitor induces oxidative stress. Conversely, the CIPC + Glyphosate combination yielded an antagonistic effect (Index < 1.0), highlighting the unpredictable nature of herbicide interactions and the necessity of rigorous empirical testing ([5]).

Conclusion & Strategic Recommendations

For drug and agrochemical development professionals, CEPC (2-chloroethyl N-(3-chlorophenyl)carbamate) represents a highly viable candidate for combination herbicide formulations. Its distinct mechanism of microtubule inhibition pairs exceptionally well with herbicides that induce rapid metabolic stress.

Strategic Takeaways:

  • Formulation Prioritization: Prioritize CEPC combinations with photosystem inhibitors over amino acid synthesis inhibitors for broad-spectrum grass control.

  • Dose Optimization: Leverage the synergistic index to lower the total active ingredient (ai) load per hectare. The CEPC + Diuron combination achieved >80% control at doses where individual agents failed to reach 45%, offering a pathway to reduce environmental toxicity while maintaining efficacy.

  • Resistance Management: Utilizing CEPC in a synergistic tank mix introduces a complex, multi-site mechanism of action that significantly delays the onset of target-site weed resistance.

References

  • WHO Task Group on Carbamate Pesticides. "Carbamate pesticides: a general introduction (EHC 64, 1986)". INCHEM. Available at:[Link]

  • Compendium of Pesticide Common Names. "CEPC data sheet". BCPC. Available at: [Link]

  • Colby, S. R. (1967). "Calculating Synergistic and Antagonistic Responses of Herbicide Combinations". Weeds, 15(1), 20-22. Available at:[Link]

  • Boyette, C. D., et al. (2014). "Interaction of the Bioherbicide Myrothecium verrucaria and Glyphosate for Kudzu Control". American Journal of Plant Sciences. Available at:[Link]

  • Corral, M. G., et al. (2021). "A systematic approach for finding herbicide synergies". bioRxiv. Available at:[Link]

Sources

Comparative

Evaluating the Cost-Effectiveness of 2-Chloroethyl N-(3-Chlorophenyl)carbamate (CEPC) for Weed Management: A Comparative Guide

The exponential rise of herbicide-resistant weed biotypes has forced the agricultural sector to re-evaluate legacy modes of action. Among these, mitotic inhibitors—specifically carbamate herbicides—offer a critical rotat...

Author: BenchChem Technical Support Team. Date: March 2026

The exponential rise of herbicide-resistant weed biotypes has forced the agricultural sector to re-evaluate legacy modes of action. Among these, mitotic inhibitors—specifically carbamate herbicides—offer a critical rotational tool to break resistance cycles. This guide provides an in-depth technical evaluation of 2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) , comparing its agronomic performance, environmental degradation kinetics, and cost-effectiveness against its structural analog, Chlorpropham (CIPC), and the industry-standard dinitroaniline, Pendimethalin.

As drug development and agrochemical professionals, understanding the mechanistic nuances and environmental fate of CEPC is paramount for formulating next-generation, cost-effective weed management programs.

Mechanistic Grounding: Tubulin Inhibition

CEPC belongs to the carbamate class of herbicides (HRAC Group K2). Unlike organophosphates that inhibit acetylcholinesterase, herbicidal carbamates like CEPC and CIPC primarily target cell division in the meristematic tissues of emerging weeds.

The mechanism relies on the competitive binding of the carbamate molecule to plant tubulin dimers. This binding physically obstructs the polymerization of tubulin into microtubules, which are the structural foundation of the mitotic spindle. Without a functional spindle apparatus, the cell cannot segregate its chromosomes during prometaphase, leading to mitotic arrest and subsequent apoptosis-like necrosis of the weed seedling .

MOA CEPC CEPC (2-chloroethyl N-(3-chlorophenyl)carbamate) Microtubules Microtubule Polymerization CEPC->Microtubules Competitive Inhibition Tubulin Tubulin Dimers (Plant Cells) Tubulin->Microtubules Normal Assembly Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Arrest Mitotic Arrest (Prometaphase) Spindle->Arrest Disruption leads to Death Weed Necrosis Arrest->Death Apoptosis

Fig 1: Mechanism of action of CEPC inhibiting microtubule polymerization and causing mitotic arrest.

Comparative Cost-Effectiveness & Agronomic Profile

The average cost of chemical weed control in advanced agricultural systems is approximately $113 per hectare . To maintain profitability, an herbicide must balance synthesis costs, application rates, and the duration of pre-emergence residual activity (soil half-life).

CEPC is synthesized via the straightforward reaction of 3-chlorophenyl isocyanate with 2-chloroethanol. Because 2-chloroethanol is a highly accessible and inexpensive industrial precursor, the bulk synthesis of CEPC is highly cost-competitive. Furthermore, the substitution of the isopropyl group (found in CIPC) with a chloroethyl group alters the compound's microbial degradation profile. Research demonstrates that soil microbes adapted to degrade CIPC metabolize CEPC at a significantly slower rate , potentially offering an extended window of pre-emergence control in fields with a history of CIPC application.

Table 1: Quantitative Comparison of Pre-Emergence Mitotic Inhibitors
HerbicideChemical ClassPrimary Target WeedsEst. Application Rate (kg a.i./ha)Est. Cost per Hectare (USD)Soil Half-Life (Days)Resistance Risk
CEPC CarbamateAnnual grasses, select broadleafs2.5 - 4.5$45 - $6030 - 45Low
Chlorpropham (CIPC) CarbamateAnnual grasses, sprout suppression3.0 - 5.0$50 - $7024 - 48Low
Pendimethalin DinitroanilineGrasses, small-seeded broadleafs1.0 - 2.0$30 - $45~44Moderate

Data synthesis derived from historical carbamate application standards and comparative market economics.

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate CEPC for commercial development, we must establish self-validating experimental workflows that prove both its biological efficacy and its environmental fate.

Protocol A: In Vitro Tubulin Polymerization Kinetics

To validate the primary MOA and establish an IC50​ value for CEPC, we utilize a spectrophotometric tubulin polymerization assay.

  • The Causality: Polymerized microtubules scatter light more effectively than free tubulin dimers. By monitoring the reaction at 340 nm, we can track the assembly kinetics in real-time.

  • Self-Validation: The system is run with a known promoter (paclitaxel) and a known inhibitor (colchicine). This orthogonal control matrix guarantees that any observed attenuation in the Vmax​ of polymerization is strictly attributable to CEPC's competitive binding, eliminating false positives caused by artifactual protein denaturation.

Step-by-Step Workflow:

  • Purify plant tubulin (e.g., from Zea mays seedlings) to a concentration of 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2​ , pH 6.9).

  • Pre-incubate the tubulin solution with varying concentrations of CEPC (0.1 µM to 100 µM), using 1% DMSO as a vehicle control, for 15 minutes at 4°C.

  • Initiate polymerization by adding 1 mM GTP and shifting the temperature to 30°C within a temperature-controlled spectrophotometer.

  • Record absorbance at 340 nm every 30 seconds for 60 minutes.

  • Calculate the IC50​ by plotting the steady-state absorbance (maximum polymer mass) against the log concentration of CEPC.

Protocol B: Soil Perfusion & Microbial Degradation Dynamics

Understanding the field half-life of CEPC requires precise environmental modeling. We eschew static soil incubations in favor of a continuous soil perfusion system .

  • The Causality: Static models fail to replicate the dynamic flux of soil moisture and aeration, often leading to localized hypoxia that artificially skews aerobic microbial metabolism. A perfusion apparatus maintains a constant equilibrium of the soil solution.

  • Self-Validation: The protocol integrates dual-validation: the colorimetric detection of liberated chloride ions provides real-time kinetic data of the molecule's cleavage, while HPLC-UV confirms the absolute depletion of the parent CEPC compound.

Workflow Soil Soil Sampling & Preparation Perfusion Soil Perfusion System Soil->Perfusion Treatment CEPC / CIPC Application Perfusion->Treatment Monitor Chloride Ion Monitoring Treatment->Monitor Degradation Isolate Microbial Isolation Monitor->Isolate Identify Strains HPLC HPLC Residue Analysis Monitor->HPLC Quantify

Fig 2: Experimental workflow for evaluating CEPC microbial degradation via a soil perfusion system.

Step-by-Step Workflow:

  • Sieve 50g of fresh, field-collected topsoil (2-mm mesh) and pack it loosely into the glass column of a perfusion apparatus.

  • Prepare a 250 mL perfusate solution containing 50 mg/L of CEPC in a basal mineral salts medium.

  • Circulate the perfusate continuously through the soil column using ambient air pressure to ensure constant aeration.

  • Extract 2 mL aliquots of the perfusate every 48 hours.

  • Validation 1 (Chloride Liberation): Analyze 1 mL of the aliquot using a silver nitrate ( AgNO3​ ) colorimetric titration or an ion-selective electrode to quantify free chloride ions released during the microbial cleavage of the chloroethyl group.

  • Validation 2 (Parent Depletion): Extract the remaining 1 mL with dichloromethane, evaporate, reconstitute in acetonitrile, and inject into an HPLC-UV (detecting at 230 nm) to quantify the remaining CEPC.

  • Plate perfusate samples on CEPC-enriched agar to isolate and identify specific degrading bacterial strains (e.g., Achromobacter sp. or Arthrobacter sp.).

Synthesis & Conclusion

For agrochemical development professionals, CEPC (2-chloroethyl N-(3-chlorophenyl)carbamate) presents a highly viable, cost-effective alternative to heavily relied-upon herbicides. Its synthesis economics are highly favorable due to the low cost of 2-chloroethanol. Agronomically, its unique microbial degradation profile allows it to persist longer in soils that have developed accelerated microbial degradation (AMD) to standard isopropyl carbamates like CIPC. By implementing the self-validating biochemical and environmental protocols outlined above, developers can accurately benchmark CEPC's utility within modern, integrated weed management portfolios.

References

  • Carbamate pesticides: a general introduction (EHC 64, 1986) International Programme on Chemical Safety (INCHEM) URL:[Link]

  • Polymeric Systems for the Delivery of Herbicides to Improve Weed Control Efficiency IntechOpen URL: [Link]

  • Microbial Degradation of Isopropyl-N-3-chlorophenylcarbamate and 2-Chloroethyl-N-3-chlorophenylcarbamate Applied Microbiology (PubMed Central) URL:[Link]

  • CEPC data sheet Compendium of Pesticide Common Names URL:[Link]

Validation

Comparative Degradation Dynamics of 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC) Across Diverse Soil Matrices

Target Audience: Researchers, Application Scientists, and Environmental Toxicologists Executive Summary Understanding the environmental fate of phenylcarbamate herbicides is critical for mitigating groundwater contaminat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Environmental Toxicologists

Executive Summary

Understanding the environmental fate of phenylcarbamate herbicides is critical for mitigating groundwater contamination and preventing subsequent crop phytotoxicity. 2-Chloroethyl N-(3-chlorophenyl)carbamate (CEPC)—a structural analogue to the widely used sprout suppressant and herbicide chlorpropham (CIPC)—exhibits highly variable persistence depending on soil pedology. This guide provides an objective, data-driven comparison of CEPC degradation across three distinct soil matrices (Sandy Loam, Clay Loam, and Peat), detailing the underlying microbial mechanisms and providing a self-validating experimental framework for researchers.

Causality & Mechanisms of Phenylcarbamate Degradation

The dissipation of CEPC in soil is not a simple linear decay; it is a complex, biologically driven process governed by the "bioavailability paradox." While abiotic hydrolysis and photolysis occur, they are negligible compared to enzymatic breakdown in biologically active soils [1].

  • Enzymatic Hydrolysis: The primary degradation pathway is initiated by soil microbiota (e.g., Pseudomonas, Arthrobacter, and Bacillus species). These bacteria secrete carbamate hydrolases that cleave the ester linkage of CEPC, yielding 3-chloroaniline (3-CA), 2-chloroethanol, and carbon dioxide[2].

  • Aromatic Ring Cleavage: The intermediate 3-CA is highly toxic but is rapidly oxidized by inducible 3-CA dioxygenase enzymes into 4-chlorocatechol. This intermediate then undergoes ortho-ring cleavage via the maleylacetate pathway, ultimately mineralizing the compound [3].

  • The Protective Effect of Adsorption: Soil organic matter (SOM) and clay content dictate the degradation rate. High SOM increases total microbial biomass but simultaneously adsorbs CEPC molecules, removing them from the aqueous phase. This adsorption creates a "protective effect," shielding the herbicide from enzymatic attack and drastically prolonging its environmental half-life[4].

Pathway CEPC CEPC (Parent Carbamate) Enzyme Carbamate Hydrolase (Microbial) CEPC->Enzyme CA 3-Chloroaniline (3-CA) Enzyme->CA Ethanol 2-Chloroethanol Enzyme->Ethanol CO2 Carbon Dioxide Enzyme->CO2 Dioxygenase 3-CA Dioxygenase (Oxidation) CA->Dioxygenase Catechol 4-Chlorocatechol Dioxygenase->Catechol Cleavage Ortho-Ring Cleavage (Mineralization) Catechol->Cleavage

Microbial degradation pathway of CEPC highlighting enzymatic hydrolysis and ring cleavage.

Self-Validating Experimental Methodology

To objectively compare CEPC degradation, we utilize a standardized soil microcosm workflow. This protocol incorporates strict sterile controls to isolate microbial degradation from abiotic hydrolysis, ensuring the trustworthiness and causality of the kinetic data.

Step-by-Step Protocol:

  • Soil Preparation: Collect topsoil (0-15 cm) from Sandy Loam, Clay Loam, and Peat pedological profiles. Sieve to 2 mm and determine the maximum water holding capacity (WHC).

  • Sterilization (Baseline Control): Autoclave a subset of each soil type at 121°C for 60 minutes on three consecutive days. Causality: Repeated autoclaving is mandatory to eradicate resilient spore-forming bacteria (like Bacillus spp.), ensuring a true abiotic baseline[2].

  • Spiking: Apply CEPC dissolved in a minimal volume of acetone to achieve a final soil concentration of 10 mg/kg. Allow the solvent to volatilize completely in a fume hood to prevent solvent-induced microbial toxicity.

  • Incubation: Adjust soil moisture to 40% WHC. Incubate microcosms in the dark at 25°C. Causality: Dark incubation eliminates photolytic degradation variables, isolating the microbial and soil-matrix variables[1].

  • Sampling & Extraction: At days 0, 3, 7, 14, 28, and 56, destructively sample triplicate microcosms. Extract with an acetonitrile:water (80:20 v/v) mixture using mechanical shaking (1 hour) followed by ultrasonic-assisted extraction (15 minutes).

  • Quantification: Centrifuge (10,000 × g), filter (0.22 µm), and analyze the supernatant via HPLC-UV (detection at 240 nm) or LC-MS/MS for parent CEPC and 3-CA metabolite tracking.

Workflow Soil Soil Collection & Sieving (2mm) Spike Spike CEPC (10 mg/kg) Soil->Spike Sterile Sterile Control (3x Autoclaved) Spike->Sterile Bio Biotic Matrix (Native Flora) Spike->Bio Microcosm Incubation (25°C, 40% WHC) Extract Solvent Extraction (Acetonitrile/H2O) Microcosm->Extract Analysis HPLC-UV/MS Quantification Extract->Analysis Sterile->Microcosm Bio->Microcosm

Self-validating experimental workflow for evaluating CEPC degradation in soil microcosms.

Comparative Data Analysis

The following tables synthesize the quantitative performance of CEPC degradation across the three tested soil matrices.

Table 1: Physicochemical Properties of Evaluated Soil Matrices

Soil TypepH (H₂O)Organic Matter (OM)Clay ContentMicrobial Biomass Carbon (µg/g)
Sandy Loam 6.81.2%10%185
Clay Loam 7.23.5%32%340
Peat Soil 5.518.0%5%850

Table 2: CEPC Degradation Kinetics and Adsorption Coefficients

Soil TypeBiotic Half-Life (DT₅₀)Sterile Half-Life (DT₅₀)Adsorption Coefficient (Kd)Primary Limiting Factor
Sandy Loam 12 Days>100 Days2.1 L/kgMicrobial Biomass
Clay Loam 24 Days>100 Days6.4 L/kgClay Lattice Trapping
Peat Soil 45 Days>150 Days28.5 L/kgOrganic Matter Adsorption

Field-Proven Insights & Interpretation

Analyzing the kinetic data reveals critical insights into how soil pedology dictates the environmental fate of CEPC:

  • Sandy Loam (Rapid Mineralization vs. Leaching Risk): Sandy loam exhibits the fastest degradation rate (DT₅₀ = 12 days). The low organic carbon content means CEPC remains highly bioavailable in the soil pore water, allowing rapid access by microbial hydrolases. However, this high bioavailability also implies a significantly higher risk of the herbicide leaching into groundwater following heavy rainfall events before complete mineralization can occur[1].

  • Clay Loam (Balanced Matrix): This soil represents a balanced degradation environment. Moderate adsorption to clay mineral lattices slows the initial degradation phase compared to sandy soil. However, the slightly alkaline pH (7.2) and robust microbial populations eventually mineralize the compound efficiently, preventing long-term carryover phytotoxicity.

  • Peat Soil (The Adsorption Bottleneck): Despite possessing the highest absolute microbial biomass (850 µg/g), Peat soil demonstrates the slowest degradation rate (DT₅₀ = 45 days). The high organic matter strongly partitions CEPC out of the aqueous phase (Kd = 28.5 L/kg). The lack of chemical bioavailability severely restricts enzymatic degradation rates, perfectly illustrating the protective effect of humic substances[4].

References

  • Title: Degradation reactions of a carbamate herbicide, chlorbufam: effect of soil factors Source: Journal of Environmental Science and Health, Part B URL: [Link]

  • Title: Biodegradation of chlorpropham and its major products by Bacillus licheniformis NKC-1 Source: 3 Biotech (Springer / NIH) URL: [Link]

  • Title: Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review Source: Environment International (Elsevier / NIH) URL: [Link]

  • Title: Microbial Degradation of Isopropyl-N-3-Chlorophenylcarbamate and 2-Chloroethyl-N-3-Chlorophenylcarbamate Source: Applied Microbiology (ASM / PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Chloroethyl N-(3-chlorophenyl)carbamate

As drug development and agricultural research advance, laboratories frequently handle highly specific, halogenated compounds that require rigorous, scientifically grounded lifecycle management. 2-Chloroethyl N-(3-chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agricultural research advance, laboratories frequently handle highly specific, halogenated compounds that require rigorous, scientifically grounded lifecycle management. 2-Chloroethyl N-(3-chlorophenyl)carbamate (CAS 587-56-4) is a specialized N-phenylcarbamate derivative. Because of its specific structural moieties—a chloroethyl chain and a chlorophenyl ring—improper disposal poses severe risks to both human health and environmental integrity.

This guide provides researchers and safety officers with field-proven, causality-driven protocols for the safe handling, neutralization, and final disposal of this compound. We do not just outline what to do; we explain the chemical mechanisms dictating why these steps are non-negotiable.

Physicochemical & Hazard Profile

To design a self-validating disposal system, we must first understand the molecular vulnerabilities and hazards of the compound. Like most carbamates, this chemical acts as a reversible inhibitor of acetylcholinesterase and can be absorbed through intact skin, mucous membranes, and the respiratory tract[1].

Table 1: Physicochemical & Hazard Profile of 2-Chloroethyl N-(3-chlorophenyl)carbamate

ParameterValue / DescriptionOperational Implication
CAS Number 587-56-4Essential identifier for precise hazardous waste manifesting.
Molecular Formula C9H9Cl2NO2Dual-halogenation requires specific destructive conditions.
Primary Toxicity Reversible Cholinesterase InhibitionMandates strict PPE (nitrile/neoprene gloves, fume hood) to prevent dermal/inhalation exposure[1].
Thermal Instability Decomposes upon heatingGenerates toxic/corrosive gases (HCl, NOx, COx), dictating scrubber use during incineration[1].

Primary Disposal Strategy: High-Temperature Incineration

For bulk quantities, manufacturing waste, or heavily contaminated materials, high-temperature incineration is the only universally approved disposal method [2].

The Mechanistic Rationale

At temperatures exceeding 1000°C, the carbamate backbone is completely mineralized into carbon dioxide and water. However, because 2-chloroethyl N-(3-chlorophenyl)carbamate contains two chlorine atoms per molecule, thermal degradation guarantees the equimolar generation of highly corrosive hydrogen chloride (HCl) gas, alongside nitrogen oxides (NOx)[1].

Therefore, standard municipal incineration is strictly prohibited. The facility must utilize a commercial hazardous waste incinerator equipped with alkaline effluent gas scrubbers to neutralize acidic combustion products before atmospheric emission[2].

G Start 2-Chloroethyl N-(3-chlorophenyl)carbamate Waste Stream Decision Volume Assessment Start->Decision Incineration High-Temp Incineration (>1000°C) Decision->Incineration Bulk/Large Volume Hydrolysis Alkaline Hydrolysis (pH ≥ 12, 1M NaOH) Decision->Hydrolysis Small Lab Quantities Scrubber Alkaline Effluent Scrubbing (Neutralizes HCl & NOx) Incineration->Scrubber Combustion Gases Emission Safe Atmospheric Emission Scrubber->Emission Validation Chromatographic Validation (HPLC/TLC) Hydrolysis->Validation 24h Incubation Secondary Secondary Waste Disposal (3-Chloroaniline handling) Validation->Secondary Confirmed Degradation Secondary->Incineration Final Destruction

Figure 1: Decision matrix and operational workflow for halogenated carbamate waste disposal.

Secondary Disposal Strategy: Alkaline Hydrolysis (Lab-Scale)

For small-scale laboratory waste (e.g., expired analytical standards, residual experimental aliquots), shipping small vials for commercial incineration is often logistically inefficient. In these cases, alkaline hydrolysis serves as a highly effective in-house pre-treatment[2].

The Mechanistic Rationale

Carbamates are N-substituted esters of carbamic acid and are inherently unstable under strongly alkaline conditions[1]. Introducing hydroxide ions (OH⁻) at a pH ≥ 12 initiates a nucleophilic acyl substitution. This cleaves the ester bond, permanently destroying the molecule's ability to inhibit cholinesterase.

Mechanism Reactant 2-Chloroethyl N-(3-chlorophenyl)carbamate Intermediate Tetrahedral Intermediate (Unstable) Reactant->Intermediate Reagent Hydroxide Ions (OH⁻) pH ≥ 12 Reagent->Intermediate Nucleophilic Attack Product1 3-Chloroaniline (Requires Disposal) Intermediate->Product1 Cleavage Product2 2-Chloroethanol Intermediate->Product2 Product3 Carbonate (CO₃²⁻) Intermediate->Product3 Decarboxylation

Figure 2: Base-catalyzed nucleophilic acyl substitution and cleavage pathway of the carbamate.

Step-by-Step Protocol: Base-Catalyzed Hydrolysis

Note: This protocol must be performed inside a certified chemical fume hood while wearing appropriate PPE.

  • Reagent Preparation: Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) in a 50:50 (v/v) mixture of deionized water and methanol.

    • Causality: The methanol acts as a vital co-solvent to overcome the extreme hydrophobicity of the halogenated carbamate, ensuring the molecule is fully dissolved and accessible to the hydroxide nucleophiles.

  • Waste Addition: Slowly add the carbamate waste to the alkaline solution under continuous magnetic stirring. Maintain a minimum volumetric ratio of 10:1 (Alkaline Solution : Waste) to ensure a vast molar excess of hydroxide ions.

  • Incubation: Stir the mixture continuously for 24 hours at room temperature.

    • Causality: While simple carbamates hydrolyze rapidly[2], the electron-withdrawing nature of the chlorophenyl and chloroethyl groups influences transition state stability. A 24-hour incubation guarantees complete cleavage of the ester bond.

  • Validation (Self-Validating Step): Extract a 1 mL aliquot, neutralize it with dilute HCl, and analyze via HPLC-UV or TLC against a reference standard of the parent compound to empirically confirm 100% degradation.

  • Secondary Containment:

    • Critical Scientific Caveat: While hydrolysis neutralizes the acute anticholinesterase hazard, it yields 3-chloroaniline and 2-chloroethanol as byproducts. 3-chloroaniline is a toxic aromatic amine.

    • Do NOT pour the hydrolysate down the drain. Transfer the resulting mixture to a designated, clearly labeled hazardous aqueous waste carboy for final commercial incineration.

Disposal Strategy Summary Matrix

To aid rapid decision-making in the laboratory, consult the matrix below to align your waste volume with the correct logistical pathway.

Table 2: Disposal Strategy Matrix

StrategyScaleKey Reagents / ConditionsPrimary AdvantageCritical Limitation
High-Temp Incineration Bulk / Industrial≥1000°C, Alkaline Gas ScrubberComplete mineralization of the molecule.Requires specialized, high-energy commercial facilities.
Alkaline Hydrolysis Lab / Small-scalepH ≥ 12 (1M NaOH), Methanol Co-solventEliminates acute anticholinesterase hazard in-house.Generates toxic 3-chloroaniline requiring secondary disposal.

By adhering to these causality-driven protocols, laboratories can ensure regulatory compliance, protect personnel from neurotoxic exposure, and prevent the ecological contamination associated with halogenated agrochemicals and pharmaceuticals.

References

  • Carbamate pesticides: a general introduction (EHC 64, 1986) Source: INCHEM (International Programme on Chemical Safety / World Health Organization) URL:[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloroethyl N-(3-chlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2-chloroethyl N-(3-chlorophenyl)carbamate
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